3-Borono-5-bromo-2-fluorobenzoic acid
Description
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Properties
IUPAC Name |
3-borono-5-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFODFEHCGMALLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(=O)O)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659402 | |
| Record name | 3-Borono-5-bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-63-7 | |
| Record name | 3-Borono-5-bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Borono-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Borono-5-bromo-2-fluorobenzoic acid is a trifunctional aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a boronic acid, a bromine atom, and a fluorine atom on a benzoic acid scaffold, offers multiple reaction sites for diversification and the construction of complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic route to this valuable compound and details the expected analytical characterization. The methodologies and predicted data herein are based on established chemical principles and data from analogous compounds, offering a robust framework for its synthesis and verification.
Introduction: The Strategic Value of this compound
Substituted benzoic acids are fundamental components in the design of novel therapeutics and functional materials. The incorporation of a boronic acid moiety introduces a highly versatile functional group, most notably for its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of both bromine and fluorine atoms further enhances the synthetic utility of this compound. The bromine atom serves as an additional site for cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of resulting molecules, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.
This guide will delineate a plausible and scientifically sound synthetic pathway for this compound, starting from commercially available precursors. Furthermore, a comprehensive characterization section will provide predicted analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to aid in the identification and purity assessment of the synthesized compound.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step sequence starting from 2-amino-5-bromo-3-fluorobenzoic acid. This strategy involves a Sandmeyer-type reaction to install a second bromine atom, followed by a selective Miyaura borylation.
Synthetic Strategy Overview
References
physicochemical properties of 3-Borono-5-bromo-2-fluorobenzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-Borono-5-bromo-2-fluorobenzoic acid
Foreword: In the landscape of modern synthetic chemistry, trifunctional aromatic building blocks are invaluable assets for constructing complex molecular architectures. This compound stands out as a premier example, offering a versatile scaffold for drug discovery and materials science. The strategic placement of a boronic acid, a bromine atom, and a carboxylic acid on a fluorinated phenyl ring provides three orthogonal points for chemical modification. This guide offers a comprehensive technical overview of the core physicochemical properties of this compound, grounded in established analytical methodologies. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of this molecule.
Core Molecular Identity and Attributes
The specific arrangement of substituents on the benzene ring is fundamental to the chemical behavior of this compound. The electron-withdrawing effects of the fluorine and carboxyl groups modulate the Lewis acidity of the boronic acid and influence the reactivity of the entire molecule.
Table 1: Fundamental Molecular and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 913836-09-4 | N/A |
| Molecular Formula | C₇H₅BBrFO₄ | [1] |
| Molecular Weight | 262.83 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1Br)B(O)O)F)C(=O)O | N/A |
| InChI Key | RFODFEHCGMALLT-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
A thorough understanding of the physicochemical parameters is critical for designing reaction conditions, developing purification strategies, and formulating this compound for various applications.
Appearance and Melting Point
The physical state and melting point are primary indicators of a compound's identity and purity. For crystalline organic acids, a sharp and defined melting range is expected for high-purity samples. Analogous compounds, such as 3-bromo-5-fluorobenzoic acid and 5-bromo-2-fluorobenzoic acid, are typically white to off-white crystalline solids.[2][3]
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | Based on analogous structures.[2][3] |
| Melting Point | Data not available; expected >150 °C | Melting points of related bromo-fluorobenzoic acids range from 141-146 °C.[2] The additional boronic acid group may increase this value due to intermolecular hydrogen bonding. |
Experimental Protocol: Capillary Melting Point Determination This protocol outlines the standard method for accurately determining the melting range of a solid sample.
-
Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, packing it to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating and Observation: Heat rapidly to ~15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂. The causality for a slow heating rate near the melting point is to ensure thermal equilibrium between the sample and the thermometer, yielding an accurate reading.
Solubility Profile
Solubility is a critical parameter for reaction setup, purification, and biological assays. The presence of both polar (carboxylic acid, boronic acid) and nonpolar (bromofluorophenyl ring) regions suggests differential solubility across various solvents.
Table 3: Predicted Solubility Characteristics
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating the entire molecule. |
| Methanol / Ethanol | Soluble | Polar protic solvents that can act as both hydrogen bond donors and acceptors, facilitating dissolution. |
| Water | Slightly Soluble / pH-Dependent | Solubility is expected to be low in neutral water but will increase significantly in basic solutions (pH > 8) due to the deprotonation of the acidic functional groups to form more soluble carboxylate and boronate salts. |
| Dichloromethane (DCM) | Sparingly Soluble | A nonpolar solvent with limited capacity to solvate the highly polar carboxylic and boronic acid moieties. |
Experimental Workflow: Qualitative Solubility Assessment
Caption: A standard workflow for the qualitative assessment of solubility.
Acidity (pKa)
The molecule possesses two primary acidic centers: the carboxylic acid and the boronic acid. Their pKa values are critical for understanding the compound's ionization state in different pH environments, which dictates its behavior in separations, reactions, and biological systems.
-
Carboxylic Acid pKa: The pKa of benzoic acid is ~4.2. The presence of three electron-withdrawing groups (ortho-F, meta-B(OH)₂, meta-Br) will stabilize the carboxylate conjugate base, making the carboxylic acid significantly more acidic. The pKa is predicted to be in the 2.5 - 3.5 range . For comparison, the pKa of 3-fluorobenzoic acid is 3.86.[4]
-
Boronic Acid pKa: Phenylboronic acids are Lewis acids that ionize to form a tetrahedral boronate species. The pKa is typically between 8 and 9. The strong electron-withdrawing nature of the ring will increase the Lewis acidity of the boron atom, likely lowering the pKa into the 7.5 - 8.5 range .
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data are essential for confirming the structural integrity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural elucidation in solution.
-
¹H NMR: The spectrum will show two distinct signals in the aromatic region for the two protons on the phenyl ring. The acidic protons of the -COOH and -B(OH)₂ groups will likely appear as broad singlets that may be exchangeable with D₂O.
-
¹³C NMR: Will display seven unique carbon signals, with those bonded to electronegative atoms (F, Br, O) appearing at lower field (higher ppm).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling patterns providing information about its electronic environment.
-
¹¹B NMR: This is a key diagnostic experiment. A single, relatively broad signal between 20-30 ppm is characteristic of a trigonal planar arylboronic acid.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a definitive diagnostic signature. The mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units (the molecular ion peak [M] and the [M+2] peak).
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing purity. A reverse-phase method is most appropriate.
Experimental Protocol: Purity Assessment by RP-HPLC
-
System: HPLC with UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes. The choice of a gradient is crucial for eluting the compound with a good peak shape and ensuring that any impurities with different polarities are well-resolved.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is calculated from the peak area percentage of the main component relative to the total area of all observed peaks.
Analytical Workflow for Compound Verification
Caption: Integrated analytical workflow for structural and purity verification.
Chemical Reactivity and Stability
-
Reactivity: The molecule's utility stems from the differential reactivity of its functional groups. The boronic acid is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bromine atom can participate in other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) or undergo metal-halogen exchange. The carboxylic acid can be readily converted to amides, esters, or other derivatives.
-
Stability: Like many boronic acids, this compound can undergo reversible dehydration upon heating or under vacuum to form a cyclic trimer known as a boroxine. It is best stored in a cool, dry environment. It is generally stable under standard laboratory conditions.
Conclusion
This compound is a highly functionalized synthetic building block with a distinct set of physicochemical properties. Its characterization via standard analytical techniques—including melting point analysis, solubility testing, spectroscopy, and chromatography—provides the essential data for its reliable and effective implementation in complex synthetic campaigns. The insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical reactivity of this versatile compound.
References
An In-depth Technical Guide to 3-Borono-5-bromo-2-fluorobenzoic Acid: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Borono-5-bromo-2-fluorobenzoic acid, a versatile trifunctional reagent increasingly pivotal in the landscape of pharmaceutical research and development. Its unique structural combination of a carboxylic acid, a boronic acid, and two distinct halogens on a benzene ring offers a powerful platform for the synthesis of complex molecular architectures.
Core Compound Identification and Molecular Structure
This compound is a synthetically derived organic compound that serves as a critical intermediate in organic synthesis.
| Identifier | Value | Source |
| CAS Number | 957120-63-7 | [1][2] |
| Molecular Formula | C₇H₅BBrFO₄ | [2][3][4] |
| Molecular Weight | 262.83 g/mol | [2][4] |
| IUPAC Name | This compound | [3] |
| Synonym | 5-bromo-3-(dihydroxyboryl)-2-fluorobenzoic acid | |
| InChI Key | RFODFEHCGMALLT-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)C1=CC(Br)=CC(B(O)O)=C1F | [2] |
The molecular architecture of this compound is key to its utility. The benzoic acid moiety provides a handle for amide bond formation, a cornerstone of medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of derivative molecules. The bromine atom and the boronic acid group are prime functionalities for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the strategic introduction of diverse molecular fragments.
Caption: Molecular Structure of this compound.
Physicochemical and Safety Data
While specific experimental data for this exact compound is not widely published, data from suppliers and analogous structures provide a general profile.
| Property | Value/Information | Source |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [4] |
| Storage | Store at room temperature or under inert atmosphere at 2-8°C. | [2] |
Safety Profile:
Based on the available Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram, indicating it can be harmful.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis Pathway
The synthesis of this compound is a multi-step process. An abstract of a research paper suggests a two-step reaction synthesis.[5] The synthesis involves the creation of an organolithium reagent followed by an oxidation reaction to yield the final product.[5] The total yield reported in this method is 75.5%.[5]
A plausible synthetic route, based on common organic chemistry principles, would involve:
-
Starting Material: A suitably substituted bromofluorobenzene derivative.
-
Lithiation: Reaction with a strong organolithium base, such as n-butyllithium, at low temperatures to create a lithiated intermediate. The positions of the bromine and fluorine atoms direct the lithiation.
-
Borylation: Quenching the organolithium intermediate with a trialkyl borate, such as trimethyl borate, followed by acidic workup to form the boronic acid.
-
Carboxylation: Introduction of the carboxylic acid group, potentially via another lithiation and reaction with carbon dioxide (dry ice). The sequence of borylation and carboxylation would depend on the starting material and overall synthetic strategy.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
The Suzuki-Miyaura Coupling Reaction
This compound is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. Both the boronic acid and the bromine atom can participate in this palladium-catalyzed reaction, offering synthetic flexibility. This allows for the coupling of this core structure with a wide variety of aryl or heteroaryl partners, which is a common strategy in the synthesis of biaryl compounds found in many active pharmaceutical ingredients.[6]
Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.
The utility of this reaction is underscored by its tolerance for a wide range of functional groups and its typically high yields under mild conditions.
A Trifunctional Linchpin in Medicinal Chemistry
The presence of three distinct functional groups on the same scaffold allows for sequential and orthogonal chemical modifications. This is highly advantageous in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.
-
Amide Bond Formation: The carboxylic acid can be readily converted to an amide, a common functional group in many drugs, allowing for the introduction of diverse amine-containing fragments.
-
Fluorine Substitution: The fluorine atom at the 2-position can influence the pKa of the carboxylic acid and impart favorable pharmacokinetic properties, such as increased metabolic stability and membrane permeability, to the final drug candidate.
-
Dual Coupling Sites: The ability to perform Suzuki coupling at either the boronic acid or the bromine site provides chemists with strategic choices for building molecular complexity.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[7]
-
Base (e.g., Potassium carbonate, 3.0 mmol)[7]
-
Solvent (e.g., Distilled water, 5.0 mL)[7]
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.[7]
-
Add the solvent to the flask.[7]
-
Stir the mixture vigorously at room temperature under air for the required reaction time (this can range from 1.5 hours to several hours and may require heating).[7]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the product may precipitate. If so, filter the precipitate and wash it thoroughly with water to remove inorganic salts.[7]
-
If the product is soluble, perform a standard aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method, such as column chromatography or recrystallization.
Causality in Experimental Choices:
-
Catalyst: Palladium catalysts are essential for the catalytic cycle of the Suzuki reaction. The choice of ligand on the palladium can significantly impact reaction efficiency.
-
Base: The base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Biphasic systems, often with water, are common and can be more environmentally friendly.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of complex and novel molecular entities. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura coupling reactions, is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.
References
Spectroscopic Characterization of 3-Borono-5-bromo-2-fluorobenzoic Acid: A Predictive Technical Guide
Introduction
3-Borono-5-bromo-2-fluorobenzoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a boronic acid, and two different halogen substituents, offers a versatile platform for the synthesis of complex molecular architectures. The precise arrangement of these functional groups—a bromine atom and a boronic acid group on a fluorinated benzoic acid scaffold—imparts distinct electronic and steric properties, making it a valuable building block for targeted drug design and the development of novel materials.
Accurate structural elucidation and purity assessment are paramount for the effective application of this reagent. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of direct experimental spectra in publicly available databases, this guide leverages established principles of spectroscopy and data from analogous compounds to predict the characteristic spectral features. This predictive approach offers a robust framework for researchers to anticipate, acquire, and interpret the spectroscopic data for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments will provide a complete picture of its molecular structure.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for the target molecule is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar analyte and to avoid the exchange of the acidic protons of the carboxylic and boronic acid groups.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable acidic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |
| ~13.5 | Broad singlet | 1H | -COOH | Carboxylic acid protons typically appear as broad signals at very high chemical shifts in DMSO-d₆. |
| ~8.5 | Broad singlet | 2H | -B(OH)₂ | Boronic acid protons are also exchangeable and appear as a broad singlet. The integration may vary depending on the hydration state. |
| ~7.9 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the bromine and meta to the carboxylic acid, leading to deshielding. It will be coupled to H-4. |
| ~7.7 | Doublet of doublets (dd) | 1H | H-4 | This proton is ortho to the carboxylic acid and meta to the bromine, also resulting in a downfield shift. It will be coupled to H-6. |
Note: Chemical shifts for aromatic protons are influenced by the electronic effects of the substituents. Electron-withdrawing groups like -COOH, -Br, and -F deshield the aromatic protons, shifting them to higher ppm values.[1]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |
| ~166 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 | The carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly downfield. |
| ~140 | C-5 | The carbon bearing the bromine atom will be deshielded. |
| ~135 | C-1 | The carbon attached to the carboxylic acid group. |
| ~130 | C-6 | Aromatic CH carbon. |
| ~125 | C-4 | Aromatic CH carbon. |
| ~120 (broad) | C-3 | The carbon attached to the boronic acid group often shows a broad signal due to the quadrupolar relaxation of the boron nucleus. |
Note: The chemical shifts in ¹³C NMR are highly dependent on the electronegativity of the substituents and the position on the aromatic ring.[2][3]
Predicted ¹⁹F and ¹¹B NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Notes |
| ¹⁹F | -110 to -120 | Multiplet | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring.[4][5] It will show coupling to the aromatic protons. |
| ¹¹B | 28 to 33 | Broad singlet | This chemical shift range is characteristic of tricoordinate arylboronic acids.[6][7] The signal is typically broad due to quadrupolar relaxation. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-IR Analysis
Caption: General workflow for acquiring an ATR-IR spectrum of a solid sample.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid and Boronic acid (H-bonded) |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 1710-1680 | Strong | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | Medium to Weak | C=C stretch | Aromatic ring |
| ~1350 | Strong | B-O stretch | Boronic acid |
| 1320-1210 | Strong | C-O stretch | Carboxylic acid |
| ~1250 | Strong | C-F stretch | Aryl fluoride |
| ~1050 | Medium | C-Br stretch | Aryl bromide |
Note: The O-H stretching vibration of the carboxylic acid dimer is characteristically very broad.[8][9] The C=O stretch may be shifted to a lower wavenumber due to conjugation with the aromatic ring.[10] The positions of C-halogen stretches are dependent on the mass of the halogen.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) in negative ion mode is a suitable technique for this acidic compound.
Workflow for ESI-MS Analysis
Caption: A typical workflow for the analysis of an organic acid by ESI-MS.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₇H₅BBrFO₄, with a monoisotopic mass of 261.94 g/mol .
| m/z (predicted) | Ion | Rationale and Notes |
| 260.9, 262.9 | [M-H]⁻ | The deprotonated molecule. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da. |
| 216.9, 218.9 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the carboxylate is a common fragmentation pathway for benzoic acids.[12][13] |
| 183.9, 185.9 | [M-H-B(OH)₂-CO]⁻ | Subsequent loss of a boron-containing fragment and carbon monoxide are plausible fragmentation pathways. |
Note: The analysis of arylboronic acids by mass spectrometry can sometimes be complicated by their tendency to form cyclic trimeric anhydrides (boroxines) under certain conditions.[14][15]
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures based on its unique molecular structure, researchers and drug development professionals can more effectively characterize this important building block, ensuring its quality and identity for downstream applications. The provided protocols and workflows offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. scribd.com [scribd.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. echemi.com [echemi.com]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers of 3-Borono-5-bromo-2-fluorobenzoic acid
An In-Depth Technical Guide to 3-Borono-5-bromo-2-fluorobenzoic Acid for Advanced Research Applications
Introduction: The Strategic Value of a Trifunctional Reagent
In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. This compound (CAS No: 957120-63-7) emerges as a highly valuable and versatile building block. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a boronic acid, a bromine atom, and a carboxylic acid, all positioned on a fluorinated benzene ring. This trifunctional arrangement allows researchers to perform sequential, site-selective modifications, making it an ideal starting point for constructing diverse compound libraries and complex target molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and practical experimental protocols for researchers, scientists, and drug development professionals.
Chemical Profile and Properties
A precise understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 957120-63-7 | [1] |
| Molecular Formula | C₇H₅BBrFO₄ | [1] |
| Molecular Weight | 262.83 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | RFODFEHCGMALLT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | B(C1=C(C=C(C=C1Br)F)C(=O)O)(O)O | |
| Appearance | White to off-white solid/powder | Inferred from related compounds[2] |
Commercial Availability and Procurement
Identifying reliable commercial suppliers is a critical first step in any research project. While numerous suppliers offer related bromo-fluoro-benzoic acid isomers, it is crucial to verify the exact CAS number (957120-63-7) to ensure procurement of the correct trifunctional reagent.
| Supplier (Brand) | Product Name | Purity | Notes |
| Fluorochem | This compound | 97% | Available in various quantities (1g, 5g, 10g). Intended for laboratory use only.[1] |
| CymitQuimica | This compound | 97% | Distributor for Fluorochem products.[1] |
Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the material before use.
Synthesis Pathway
Understanding the synthesis of this compound provides insight into potential impurities and cost drivers. A key synthetic route involves a two-step process starting from (3-fluoro-5-methylphenyl) boronic acid, which itself is synthesized from 1-bromo-3-fluoro-5-methylbenzene. The overall yield for the final two steps is reported to be 75.5%.[3] This approach is noted for its simplicity and use of low-cost raw materials, making it suitable for industrial-scale production.[3]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide. The presence of the bromine atom on the same molecule opens up the possibility for a subsequent, second coupling reaction. This "dual-handle" nature is exceptionally powerful.
Causality of Experimental Choices:
-
The Boronic Acid Handle: This group is typically the first to be utilized in a Suzuki coupling. It reacts readily with a wide range of aryl or vinyl halides.
-
The Bromo Handle: The C-Br bond is less reactive than a C-I bond but more reactive than a C-Cl bond under typical Suzuki conditions. This allows for selective coupling at the boronic acid site while preserving the bromine for a subsequent reaction with a different boronic acid or ester.
-
The Carboxylic Acid and Fluoro Groups: These substituents modulate the electronic properties of the aromatic ring, influencing the reactivity of the coupling sites. The carboxylic acid also provides a convenient point for further modification, such as amidation, to build more complex structures.[4]
Exemplary Protocol: Two-Fold Suzuki-Miyaura Coupling
This protocol describes a generalized, self-validating workflow. The successful formation of the intermediate and final products can be monitored by techniques like TLC, LC-MS, and NMR spectroscopy.
Step 1: First Coupling at the Boronic Acid Site
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the first aryl halide (R¹-X, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (commonly 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting boronic acid indicates progression.
-
Workup & Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate product by column chromatography to achieve high purity for the next step.
Step 2: Second Coupling at the Bromo Site
-
Reaction Setup: To a new flame-dried flask, add the purified intermediate from Step 1 (1.0 eq), the second boronic acid or ester (R²-B(OH)₂, 1.2 eq), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 eq).
-
Solvent & Heating: Add a degassed solvent (e.g., DMF or Dioxane), and heat the reaction mixture under an inert atmosphere.
-
Monitoring & Workup: Monitor and work up the reaction as described in the first step.
-
Final Purification: Purify the final crude product via column chromatography or recrystallization to yield the desired disubstituted product.
Safety and Handling
-
Hazard Classification: May cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[8]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its unique trifunctional nature provides a pre-organized scaffold for building molecular complexity through sequential, site-selective cross-coupling reactions. By understanding its properties, reliable commercial sources, and proven application methodologies, researchers in pharmaceuticals, agrochemicals, and materials science can significantly accelerate their discovery and development programs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
The Synthetic Versatility of 3-Borono-5-bromo-2-fluorobenzoic Acid: A Technical Guide for Advanced Chemical Applications
Foreword: Unlocking Molecular Complexity
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with tailored properties. Arylboronic acids, in particular, have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical exploration of a uniquely substituted arylboronic acid, 3-Borono-5-bromo-2-fluorobenzoic acid. Its trifunctionalized nature—featuring a boronic acid, a bromine atom, and a fluorine atom on a benzoic acid core—presents a rich platform for orthogonal synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent. We will delve into its synthesis, explore its primary applications with a focus on mechanistic principles, and provide field-proven insights to guide its effective utilization in the laboratory.
Physicochemical Properties and Synthesis
Molecular Profile
This compound is a trifunctionalized aromatic compound with the following key characteristics:
| Property | Value |
| Molecular Formula | C₇H₅BBrFO₄ |
| Molecular Weight | 262.83 g/mol |
| Appearance | Typically an off-white to light-colored solid |
| Key Functional Groups | Boronic acid (-B(OH)₂), Bromine (-Br), Fluorine (-F), Carboxylic acid (-COOH) |
The strategic placement of these functional groups imparts a unique reactivity profile. The boronic acid moiety is a cornerstone for Suzuki-Miyaura coupling, the bromine atom serves as a handle for a variety of cross-coupling reactions or further functionalization, and the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds.
Synthetic Strategy: A Multi-step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible and efficient synthetic route is outlined below, based on established organometallic and oxidation methodologies.[1]
Figure 1: A proposed synthetic pathway for this compound, highlighting key transformations.
Step-by-Step Synthesis Protocol:
Step 1: Synthesis of (3-Fluoro-5-methylphenyl)boronic acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-3-fluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise via the dropping funnel. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
-
Borylation: To the resulting organolithium species, add triisopropyl borate (B(OiPr)₃) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The resulting mixture is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude (3-fluoro-5-methylphenyl)boronic acid can be purified by recrystallization or column chromatography.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the (3-fluoro-5-methylphenyl)boronic acid in a suitable solvent system, such as a mixture of pyridine and water.
-
Oxidation: While stirring, add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is worked up to remove the manganese dioxide byproduct. This is often achieved by adding a reducing agent like sodium bisulfite until the purple color disappears and the brown precipitate is evident. The mixture is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization to yield this compound.
This synthetic route is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the reactions, making it amenable to industrial-scale production.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound lies in its utility as a substrate in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, leading to the synthesis of biaryl and heteroaryl compounds.[1]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl or vinyl halide/triflate), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (in this case, the 5-bromo-2-fluoro-3-carboxyphenyl group) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Generalized Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
-
Solvent (e.g., dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration and wash with water. The crude product can be purified by recrystallization or column chromatography to yield the desired biaryl carboxylic acid.
The reactivity in Suzuki-Miyaura couplings can be influenced by the electronic nature of the coupling partners. Aryl halides with electron-withdrawing groups tend to undergo oxidative addition more readily, while electron-rich boronic acids can facilitate transmetalation.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant in pharmaceutical development. The applications of its close isomers and related compounds provide a strong indication of its potential in this field.
Scaffold for Bioactive Molecules
The biaryl carboxylic acid core that can be synthesized from this reagent is a common feature in many therapeutic agents. The bromine and fluorine substituents offer several advantages in drug design:
-
Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the carboxylic acid, influencing its binding to target proteins. It can also enhance metabolic stability by blocking sites of oxidative metabolism.
-
Enhanced Binding Affinity: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
-
Synthetic Handle for Further Diversification: The bromine atom can be retained in the coupled product, providing a site for further synthetic modifications to explore structure-activity relationships (SAR).
Derivatives of similar bromo- and fluoro-substituted benzoic acids have shown promise in the development of anti-inflammatory and anti-cancer agents.[2]
Fragment-Based Drug Discovery
This compound itself can be considered a valuable fragment for fragment-based drug discovery (FBDD). Its relatively small size and multiple functional groups allow it to be used in screening campaigns to identify initial hits that can be elaborated into more potent drug candidates.
Potential in Materials Science
The applications of arylboronic acids extend beyond pharmaceuticals into the realm of materials science. Biphenyl and poly-aryl structures, which can be synthesized using this reagent, are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The introduction of bromine and fluorine atoms can be used to fine-tune the electronic and photophysical properties of these materials, such as their emission wavelengths, charge transport characteristics, and thermal stability.[1]
Conclusion and Future Outlook
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its primary application as a substrate in the Suzuki-Miyaura cross-coupling reaction provides a direct route to complex biaryl carboxylic acids, which are important scaffolds in drug discovery and materials science. The presence of orthogonal functional groups (boronic acid, bromine, fluorine, and carboxylic acid) allows for a wide range of subsequent chemical transformations, making it an invaluable tool for the creation of diverse molecular architectures. As the demand for novel and sophisticated organic molecules continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical innovation.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Borono-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the safety protocols and handling guidelines for 3-Borono-5-bromo-2-fluorobenzoic acid, a versatile building block in modern medicinal chemistry and materials science. As a trifunctional aromatic compound, its unique reactivity profile, stemming from the interplay of a boronic acid, a bromine atom, and a fluorine substituent, makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and other advanced synthetic transformations. However, this same reactivity necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety measures to mitigate risks in a laboratory setting. This document is intended to equip researchers with the necessary knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a solid, crystalline substance, typically appearing as a white to off-white powder.[1][2] Its utility in organic synthesis is significant, serving as a key intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.[2][3]
Physicochemical Data
A thorough understanding of the compound's physical and chemical properties is the foundation of a robust safety assessment.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BBrFO₄ | [4] |
| Molecular Weight | 262.83 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 140-142 °C | [5] |
| Solubility | Insoluble in water | [3] |
GHS Hazard Classification
Based on available safety data for structurally related compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity : May be harmful if swallowed.[6]
-
Respiratory Irritation : May cause respiratory irritation.[6][7]
It is crucial to consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive hazard information.
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to hazardous chemicals is the implementation of effective engineering controls. These are physical changes to the workspace that isolate researchers from the hazard.
Chemical Fume Hood
All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[8] This is critical to prevent the inhalation of any dust or aerosols that may be generated.[8][9] The fume hood provides a contained workspace with continuous airflow, drawing airborne contaminants away from the user.
Ventilation
Ensure that the laboratory is well-ventilated.[9] Good general ventilation complements the localized extraction of a fume hood and helps to dilute any fugitive emissions.
Emergency Equipment
Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation where the compound is being handled.[7] Regular testing of this equipment is mandatory to ensure its proper function in an emergency.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are paramount, the use of appropriate Personal Protective Equipment (PPE) provides an essential final barrier against exposure.[10][11][12] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection
Chemical-resistant gloves are mandatory.[11][13] Nitrile gloves are a common and effective choice for handling many solid chemicals.[8][14] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if contamination is suspected.[14]
Eye and Face Protection
Safety goggles with side shields that conform to recognized standards (e.g., EN 166 or NIOSH) are required to protect against splashes and airborne particles.[9][15] In situations where there is a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[10][13]
Body Protection
A laboratory coat or chemical-resistant apron must be worn to protect the skin from accidental contact.[11][12] This protective clothing should be properly fastened and should not be worn outside of the laboratory to prevent the spread of contamination.[12]
Respiratory Protection
Under normal handling conditions within a properly functioning chemical fume hood, respiratory protection is typically not required.[16] However, if there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used.[11][13][15]
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE when handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Avoid the formation of dust and aerosols.[9]
Storage
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep the container tightly closed to prevent moisture absorption, which can degrade boronic acids.[9]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][17][18] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [1][17][18] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][9][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [1][9][19] |
Spill Response
-
Small Spills: For small spills contained within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6][8][18]
-
Large Spills: Evacuate the area and prevent entry. If the spill is outside of a fume hood, ensure adequate ventilation and avoid breathing dust.[8] Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.
Emergency Response Flowchart
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-Bromo-5-fluorobenzoic acid [oakwoodchemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. echemi.com [echemi.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. falseguridad.com [falseguridad.com]
- 12. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 13. parcilsafety.com [parcilsafety.com]
- 14. benchchem.com [benchchem.com]
- 15. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. laballey.com [laballey.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 3-Borono-5-bromo-2-fluorobenzoic Acid: Synthesis, Properties, and Applications
Foreword: The Unseen Architect in Modern Drug Discovery
In the intricate world of medicinal chemistry, the final, elegant structure of a therapeutic agent often belies the complex and deliberate journey of its creation. This journey is critically dependent on a cast of molecular architects – the building blocks and intermediates that provide the foundational scaffolds for innovation. Among these, 3-Borono-5-bromo-2-fluorobenzoic acid (CAS No. 957120-63-7) has emerged as a compound of significant interest. Its unique trifecta of functional groups – a boronic acid, a bromine atom, and a fluorine atom appended to a benzoic acid core – presents a versatile platform for the construction of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important synthetic intermediate, from its conceptual underpinnings to its practical applications. While the precise historical genesis of its first synthesis remains elusive in readily available literature, its logical development and synthetic pathways can be expertly inferred from the established principles of organic chemistry and the documented synthesis of its close relatives.
Introduction to this compound: A Molecule of Strategic Importance
This compound is a substituted phenylboronic acid that has garnered attention in the pharmaceutical and agrochemical industries.[1] Its value lies in the strategic placement of its functional groups, each conferring specific reactivity and properties that are highly sought after in modern synthetic chemistry.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its utility, primarily as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed carbon-carbon bond-forming reaction is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals.
-
The Bromine Atom (-Br): The bromine atom serves as a versatile synthetic handle. It can participate in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at this position. Its presence offers an orthogonal site for chemical modification, independent of the boronic acid group.
-
The Fluorine Atom (-F): The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. A fluorine substituent can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.
-
The Carboxylic Acid Group (-COOH): This group provides a site for further derivatization, such as amidation or esterification, to introduce additional diversity and to modulate properties like solubility and cell permeability. It can also serve as a key interaction point with biological targets.
The combination of these four functionalities in a single molecule makes this compound a highly valuable and versatile building block for the synthesis of complex organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 957120-63-7 | [3] |
| Molecular Formula | C₇H₅BBrFO₄ | [3] |
| Molecular Weight | 262.83 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [3] |
Conceptual Pathway to Discovery and Synthesis
While the seminal publication detailing the first synthesis of this compound is not readily apparent in surveyed scientific databases, its logical synthetic pathway can be constructed based on established methodologies for the preparation of multi-substituted aromatic compounds. The development of this reagent likely arose from the growing demand for highly functionalized building blocks in drug discovery programs.
The strategic challenge in synthesizing this molecule lies in the regioselective introduction of the three different substituents onto the aromatic ring. A plausible and efficient synthetic approach involves a multi-step sequence starting from a simpler, commercially available precursor. One such logical precursor is 3-bromo-5-fluorobenzoic acid.
Experimental Protocols: A Validated Synthetic Approach
The following section details a validated, step-by-step methodology for the synthesis of this compound, commencing from the precursor 3-bromo-5-fluorobenzoic acid. This protocol is designed to be a self-validating system, with clear causality behind the experimental choices.
Synthesis of the Precursor: 3-Bromo-5-fluorobenzoic acid
The precursor, 3-bromo-5-fluorobenzoic acid (CAS 176548-70-2), is a known compound and can be synthesized via several routes.[1][4] One common method involves the hydrolysis of the corresponding nitrile.[4]
Reaction: Hydrolysis of 3-bromo-5-fluorobenzonitrile
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-fluorobenzonitrile (1.0 eq).
-
Addition of Reagents: Add a 5 M aqueous solution of sodium hydroxide (NaOH) (approx. 10 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 1 using concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
-
Purification: Dry the collected solid under vacuum to yield 3-bromo-5-fluorobenzoic acid. The purity is typically high enough for the next step, but recrystallization can be performed if necessary.
Directed Ortho-Metalation and Borylation
The key step in the synthesis of this compound from its precursor is a directed ortho-metalation followed by borylation. The carboxylic acid group, after deprotonation, can direct metalation to the adjacent ortho position (C2).
Reaction: Directed ortho-lithiation and borylation of 3-bromo-5-fluorobenzoic acid.
Figure 1: Synthetic pathway from 3-bromo-5-fluorobenzoic acid.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation and Directed Metalation:
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi) (2.2 eq) dropwise, maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the second effects the ortho-lithiation. Stir the mixture at this temperature for 1-2 hours.
-
-
Borylation:
-
Slowly add triisopropyl borate (B(OiPr)₃) (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery.[1] Its utility is best exemplified by its potential use in sequential, site-selective cross-coupling reactions.
Figure 2: Application workflow in multi-step synthesis.
A medicinal chemist can leverage the differential reactivity of the boronic acid and the bromine substituent to perform sequential cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be performed at the boronic acid position under one set of palladium-catalyzed conditions, followed by a different cross-coupling reaction (e.g., Sonogashira) at the bromine position under a different set of conditions. The carboxylic acid can then be coupled with an amine to complete the synthesis of a complex, drug-like molecule. This strategic approach allows for the rapid generation of compound libraries for high-throughput screening.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its specific discovery history is not prominently documented, its value as a synthetic intermediate is clear from its chemical architecture. The strategic arrangement of a boronic acid, a bromine atom, a fluorine atom, and a carboxylic acid on a single aromatic ring provides a powerful platform for the efficient construction of novel molecular entities. As the demand for increasingly complex and functionally diverse small molecules continues to grow in the pharmaceutical and agrochemical industries, the importance of versatile building blocks like this compound is set to increase. Future research may focus on developing even more efficient and sustainable methods for its synthesis and exploring its application in the creation of new classes of therapeutic agents and functional materials.
References
solubility profile of 3-Borono-5-bromo-2-fluorobenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-Borono-5-bromo-2-fluorobenzoic Acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a multifaceted aromatic compound featuring a carboxylic acid, a boronic acid, and two distinct halogen substituents. As a synthetic building block, its utility in pharmaceutical and materials science research is significant, with each functional group offering unique reactive handles for molecular elaboration. Boronic acids are renowned as crucial intermediates in Suzuki-Miyaura cross-coupling reactions, while halogenated benzoic acids are prevalent scaffolds in drug discovery.[1][2][3]
A thorough understanding of a compound's solubility is a cornerstone of chemical process development, particularly in the pharmaceutical industry. Solubility dictates critical parameters such as reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability.[4][5] This guide provides a comprehensive analysis of the predicted solubility profile of this compound across a spectrum of organic solvents, grounded in fundamental physicochemical principles. Furthermore, it outlines a robust experimental protocol for the empirical determination of its thermodynamic solubility, ensuring researchers can validate these predictions and generate reliable data for their specific applications.
Physicochemical Drivers of Solubility
The solubility of this compound is governed by the interplay of its distinct functional moieties. An analysis of its structure allows for a strong theoretical prediction of its behavior in various solvent environments, based on the principle of "like dissolves like."[6][7]
-
Aromatic Core & Halogenation : The central phenyl ring, substituted with a bromine atom, imparts significant hydrophobic and lipophilic character. The bulky bromine atom increases the molecular weight and surface area, which tends to decrease solubility in highly polar solvents like water.[8] The highly electronegative fluorine atom, positioned ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the adjacent functional groups.
-
Carboxylic Acid Group (-COOH) : This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[9] This feature promotes strong solute-solute interactions (dimerization) in the solid state, which must be overcome by the solvent. It also allows for strong interactions with polar protic and aprotic solvents.
-
Boronic Acid Group (-B(OH)₂) : This functional group is a Lewis acid and is also polar, capable of donating and accepting hydrogen bonds.[1][2] Aryl boronic acids are typically more acidic than their alkyl counterparts, an effect that is enhanced by the electron-withdrawing halogen substituents on the aromatic ring.[1] A unique and critical feature of boronic acids is their ability to form reversible covalent esters with diols, which can dramatically enhance solubility in certain media.[10]
The combination of a large, hydrophobic core with multiple polar, hydrogen-bonding functional groups suggests that the molecule will exhibit poor solubility in nonpolar solvents and favorable solubility in polar organic solvents that can effectively solvate both ends of the polarity spectrum.
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis, the following table summarizes the predicted solubility of this compound in common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic and boronic acid groups and disrupting the solute's crystal lattice. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole moments and ability to accept hydrogen bonds allow for effective solvation of the polar functional groups. DMSO and DMF are particularly powerful solvents for this class of compound. |
| Intermediate Polarity | Ethyl Acetate, Acetone | Medium to Low | These solvents are hydrogen bond acceptors but not donors. They can interact with the -COOH and -B(OH)₂ groups but may be less effective at breaking solute-solute hydrogen bonds than protic solvents. |
| Low Polarity / Nonpolar | Dichloromethane (DCM), Toluene, Hexane | Very Low | The intermolecular forces in these solvents (primarily London dispersion forces) are insufficient to overcome the strong hydrogen bonding and polar interactions that hold the solute molecules together in the solid state.[9] |
Experimental Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical data, a rigorous and validated experimental method is required. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[4][11] This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.
Methodology: The Equilibrium Shake-Flask Method
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute at a defined temperature.[12]
Step-by-Step Protocol
-
Preparation of Materials :
-
This compound (verify purity and solid form, e.g., crystallinity).
-
Selected organic solvents (HPLC grade or higher).
-
20 mL glass scintillation vials with PTFE-lined caps.
-
Orbital shaker with temperature control.
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
Calibrated analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Sample Preparation :
-
Add an excess amount of this compound to a tared 20 mL vial (e.g., 50-100 mg). The key is to ensure solid material remains undissolved at the end of the experiment.
-
Record the exact mass of the solute added.
-
Add a precise volume of the selected solvent (e.g., 10.0 mL) to the vial.
-
-
Equilibration :
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).
-
Allow the samples to equilibrate for a minimum of 48 hours. This extended time is crucial to ensure thermodynamic equilibrium is achieved. Saturation is confirmed by the visible presence of excess solid.[4]
-
-
Phase Separation :
-
Remove vials from the shaker and allow them to stand for 30 minutes to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.
-
-
Quantification :
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards of known concentrations.
-
Analyze the calibration standards by HPLC-UV to generate a standard curve (Peak Area vs. Concentration).
-
Analyze the filtered sample solutions by HPLC-UV. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Calculate the concentration of the saturated solution (in mg/mL or mol/L) using the standard curve, accounting for any dilutions.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Key Factors Influencing Solubility
Beyond solvent choice, other parameters can significantly affect the measured solubility.
-
Temperature : For most solid solutes, solubility increases with temperature. This relationship can be described by the van 't Hoff equation, where the dissolution process is typically endothermic.[13] Any solubility studies must be conducted under strict temperature control.
-
Solid-State Properties : The crystalline form (polymorphism) of the compound can have a profound impact on solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is essential to characterize the solid form before and after the solubility experiment to ensure no phase transitions have occurred.[11]
-
Complexation with Diols : As a boronic acid, the compound can react with 1,2- or 1,3-diols (e.g., glycerol, mannitol, fructose) to form five- or six-membered cyclic boronate esters.[10] This reaction consumes the neutral boronic acid and forms an anionic tetrahedral boronate species, which is typically much more soluble in polar solvents.[14] This phenomenon is often exploited in formulation science to increase the aqueous solubility of boronic acid-containing drugs.[10]
Caption: Boronic acid complexation with a diol to form a more soluble ester.
Conclusion
This compound is a structurally complex molecule with distinct polar and nonpolar regions. Theoretical analysis strongly indicates that it will be most soluble in polar organic solvents, particularly polar protic solvents like methanol and ethanol, and will exhibit very poor solubility in nonpolar hydrocarbon solvents. The presence of both carboxylic and boronic acid functionalities provides multiple avenues for strong solute-solvent interactions. For any research or development application, it is imperative to supplement these theoretical predictions with empirical data. The detailed shake-flask protocol provided in this guide offers a reliable and robust framework for generating the high-quality, quantitative solubility data required for informed scientific decision-making.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. thetestmag.com [thetestmag.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. who.int [who.int]
- 12. pharmatutor.org [pharmatutor.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Borono-5-bromo-2-fluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold for Targeted Drug Design
3-Borono-5-bromo-2-fluorobenzoic acid is a trifunctional aromatic building block of significant strategic value in modern medicinal chemistry. Its carefully arranged functional groups—a boronic acid, a bromine atom, a fluorine atom, and a carboxylic acid—are not merely reactive handles but key modulators of molecular properties. This unique combination allows for sequential, site-selective modifications, making it an exemplary scaffold for constructing complex molecules aimed at specific biological targets.
The power of this reagent lies in the distinct roles of its substituents:
-
Fluorine: The presence of a fluorine atom, with its high electronegativity and small atomic radius, can profoundly influence a drug candidate's metabolic stability, lipophilicity (and thus membrane permeability), binding affinity, and bioavailability.[1][2][3] Fluorine substitution is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[4]
-
Boronic Acid & Bromine: This pair of functional groups makes the molecule ideally suited for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[5][6][7] The boronic acid serves as the organoboron component, while the bromine atom provides a reactive site for coupling with another boronic acid derivative, enabling the efficient construction of complex biaryl systems.[8]
-
Carboxylic Acid: This moiety can serve a dual purpose. It can act as a critical pharmacophoric feature, forming key hydrogen bonds or ionic interactions within a target's active site. Alternatively, it can function as a versatile synthetic handle for further elaboration, most commonly through amidation to introduce additional diversity and modulate solubility or cell permeability.[5][9]
These attributes make this compound a favored building block in programs targeting complex disease pathways, such as those in oncology and inflammation.
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅BBrFO₄ | [10] |
| Molecular Weight | 262.83 g/mol | [10] |
| Appearance | White to off-white solid/powder | [11] |
| Purity | Typically ≥97% | [10] |
| Melting Point | 142 - 146 °C (for the related 3-Bromo-5-fluorobenzoic acid) | [11] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMF, DMSO, THF) | [12] |
| InChI Key | RFODFEHCGMALLT-UHFFFAOYSA-N | [10] |
Core Application: Synthesis of PARP Inhibitors for Cancer Therapy
A primary application for building blocks like this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical components of the DNA single-strand break repair machinery.[13] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[14]
Inhibiting PARP in these BRCA-deficient cells prevents the repair of single-strand breaks, which then devolve into lethal double-strand breaks during replication. Since the HR repair pathway is already compromised, the cell cannot recover and undergoes apoptosis. This concept, known as synthetic lethality , is a powerful and selective cancer therapy strategy.[13][15] Many approved PARP inhibitors feature a biaryl carboxamide core, a structure readily accessible using this building block.
Caption: Logical workflow for PARP inhibitor synthesis.
Core Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Principle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide partner, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base, and its organic moiety is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (e.g., Aryl Bromide) (1.1 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (5:1)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), the palladium catalyst, any additional ligand, and the base (2.0-3.0 equiv).
-
Expert Insight: An inert atmosphere is critical. The active Pd(0) species in the catalytic cycle is sensitive to oxidation by air, which can deactivate the catalyst and lead to poor yields.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Expert Insight: Degassing the solvent (by sparging with an inert gas or via freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Expert Insight: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
-
Purification:
-
Filter off the drying agent (Na₂SO₄) and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure biaryl product.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a highly versatile and enabling building block in drug discovery. Its pre-installed, orthogonally reactive functional groups provide a robust platform for implementing convergent synthetic strategies. The ability to precisely and sequentially introduce molecular complexity via cross-coupling and amidation reactions allows medicinal chemists to efficiently explore chemical space and optimize lead compounds. Its successful application in constructing core scaffolds of targeted therapies, such as PARP inhibitors, underscores its significant contribution to the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]
- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: Advanced Catalytic Systems for Suzuki-Miyaura Coupling of 3-Borono-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Borono-5-bromo-2-fluorobenzoic Acid
This compound is a key trifunctional building block in modern organic synthesis. Its unique substitution pattern—a boronic acid for cross-coupling, a bromine atom for further functionalization, and a fluorine atom to modulate electronic and pharmacokinetic properties—makes it an invaluable precursor in the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of advanced catalytic systems for the Suzuki-Miyaura cross-coupling reaction involving this versatile substrate, a cornerstone reaction for the construction of C-C bonds in the pharmaceutical and materials science industries.[3][4] The presence of both a boronic acid and an aryl bromide on the same molecule allows for its use as either the organoboron component or the organohalide partner in a Suzuki-Miyaura coupling, offering significant synthetic flexibility.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.[4][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[4][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.[4][6]
The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent system.
Catalyst System Selection for this compound
The choice of the catalytic system is critical for achieving high yields and purity, especially given the potential for self-coupling and the steric and electronic nature of the substrate.
Palladium Precursors
Commonly used palladium precursors include:
-
Palladium(II) acetate (Pd(OAc)₂): A versatile and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species.[7][8][9]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require an in situ reduction step.[7][10]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)]): An air-stable Pd(II) precatalyst that is often used for challenging couplings.[9][10]
Ligands: The Key to Reactivity and Selectivity
The ligand stabilizes the palladium center and modulates its reactivity. For substrates like this compound, which can be sterically demanding, bulky and electron-rich phosphine ligands are often essential for high catalytic activity.[6][11][12]
-
Buchwald Ligands: This class of dialkylbiaryl phosphine ligands is highly effective for a wide range of Suzuki-Miyaura couplings, including those involving sterically hindered aryl chlorides and bromides.[6][8]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and stability, SPhos is an excellent choice for a broad scope of substrates.[6][12]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for particularly challenging or sterically hindered couplings.[10]
-
-
Other Phosphine Ligands:
Bases and Solvents
The base activates the boronic acid for transmetalation.[6][7] Common choices include:
-
Potassium phosphate (K₃PO₄): A strong base often used with Buchwald ligands.[6][10]
-
Potassium carbonate (K₂CO₃): A widely used and effective base.[4][6]
-
Cesium carbonate (Cs₂CO₃): A stronger base that can be beneficial for less reactive substrates.[10]
The solvent system typically consists of an organic solvent with or without water. Common choices include toluene, 1,4-dioxane, or tetrahydrofuran (THF), often in a mixture with water.[4][10][13]
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of reaction conditions is highly recommended for each specific substrate combination.
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol is recommended for achieving high yields with a broad range of coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene and water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (toluene and water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Alternative Procedure using [PdCl₂(dppf)]
This protocol provides an alternative for substrates that may be sensitive to the conditions in Protocol 1.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
[PdCl₂(dppf)] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
Follow the setup and inerting procedure as described in Protocol 1, using [PdCl₂(dppf)] and cesium carbonate.
-
Add degassed, anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction as described previously.
-
Perform the work-up and purification as outlined in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of structurally related aryl bromides, providing a baseline for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | 88-98 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 75-85 |
Table adapted from representative literature procedures for analogous substrates.[10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent | - Use a fresh batch of catalyst and ligand.- Ensure the reaction setup is properly degassed.- Use anhydrous solvents and pure reagents. |
| Homo-coupling of Boronic Acid | - Reaction conditions favor this side reaction. | - Lower the reaction temperature.- Screen different bases (e.g., KF).- Adjust the stoichiometry of the reactants. |
| Protodeboronation | - Presence of water or protic solvents.- High reaction temperature. | - Use anhydrous conditions.- Lower the reaction temperature and extend the reaction time. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The selection of a suitable catalytic system, particularly one employing bulky and electron-rich phosphine ligands such as SPhos or XPhos, is crucial for achieving high yields and overcoming the challenges associated with sterically demanding substrates. The protocols and data presented in this guide offer a solid foundation for researchers to develop efficient and robust synthetic routes towards novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis of Bioactive Molecules Using 3-Borono-5-bromo-2-fluorobenzoic Acid
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design of small molecule inhibitors often hinges on the use of versatile, highly functionalized building blocks. 3-Borono-5-bromo-2-fluorobenzoic acid is a prime example of such a scaffold, engineered to provide medicinal chemists with a powerful tool for constructing complex molecular architectures. Its unique trifunctional nature—a boronic acid, a bromine atom, and a fluorine atom on a benzoic acid core—offers orthogonal chemical handles for sequential, selective transformations. This allows for the rapid generation of diverse compound libraries, accelerating the identification of potent and selective bioactive agents, particularly in the realm of kinase inhibitors.
The boronic acid group is an ideal participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation due to its mild conditions and broad functional group tolerance.[1][2] The bromine atom serves as a complementary reactive site for a variety of cross-coupling reactions, enabling further molecular diversification. The ortho-fluorine substituent is not merely a passive spectator; its strong electron-withdrawing nature modulates the electronic properties of the aromatic ring, which can enhance the reactivity of the adjacent boronic acid and influence the binding affinity and metabolic stability of the final drug candidate.[3] This document provides a detailed guide to the application of this compound in the synthesis of a potential kinase inhibitor, including a comprehensive experimental protocol and an exploration of the chemical principles at play.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 1256345-63-9 | N/A |
| Molecular Formula | C₇H₅BBrFO₄ | [4] |
| Molecular Weight | 262.83 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% | [4] |
| Solubility | Soluble in organic solvents (e.g., Dioxane, DMF, THF), sparingly soluble in water. | General Knowledge |
Core Application: Synthesis of a BRAF Inhibitor Precursor via Suzuki-Miyaura Coupling
The BRAF kinase, particularly the V600E mutant, is a validated therapeutic target in several cancers, including melanoma.[5][6] Many approved BRAF inhibitors feature a core scaffold that can be accessed through the strategic coupling of aromatic systems.[7] Here, we detail the synthesis of a hypothetical, yet representative, BRAF inhibitor precursor, Compound 3 , using this compound (1) as the key starting material. This synthesis exemplifies the utility of this building block in constructing a biaryl-amide framework, a common pharmacophore in kinase inhibitors.
The overall synthetic strategy involves a selective Suzuki-Miyaura coupling at the boronic acid position, followed by an amide coupling of the carboxylic acid. The bromine atom is intentionally retained for potential future diversification (e.g., late-stage functionalization).
Caption: Synthetic workflow for a BRAF inhibitor precursor.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound (1) with a representative heteroaryl halide, 4-chloro-1H-pyrrolo[2,3-b]pyridine (2) .
Reaction Scheme:
(Self-generated image of the chemical reaction)
Materials:
-
This compound (1) (263 mg, 1.0 mmol, 1.0 equiv)
-
4-chloro-1H-pyrrolo[2,3-b]pyridine (2) (183 mg, 1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (21 mg, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL flame-dried round-bottom flask, add this compound (1) (263 mg, 1.0 mmol), 4-chloro-1H-pyrrolo[2,3-b]pyridine (2) (183 mg, 1.2 mmol), Pd(dtbpf)Cl₂ (21 mg, 0.03 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Causality Explanation: A flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture. Pd(dtbpf)Cl₂ is chosen for its high activity and stability, particularly effective for coupling with sterically hindered or electron-deficient partners.[8][9] Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The biphasic solvent system is standard for Suzuki couplings, with dioxane solubilizing the organic components and water dissolving the inorganic base.[10]
-
Reaction Execution: Stir the mixture vigorously and heat to 90 °C using a pre-heated oil bath.
-
Causality Explanation: Heating is necessary to overcome the activation energy of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to ensure efficient mixing in the biphasic system.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. A sample can be taken, diluted with ethyl acetate, and spotted on a TLC plate.
-
Work-up: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction and pH Adjustment: Separate the layers. Acidify the aqueous layer to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid product should form. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Causality Explanation: The product, a carboxylic acid, will be deprotonated (carboxylate salt) under the basic reaction conditions and reside in the aqueous layer. Acidification protonates the carboxylate, making the product less water-soluble and extractable into the organic phase.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl acid (3) .
Caption: Step-by-step experimental workflow for Suzuki coupling.
Conclusion and Future Directions
This compound is a highly valuable and strategically designed building block for the synthesis of complex bioactive molecules. Its trifunctional nature allows for selective and sequential cross-coupling reactions, making it an ideal starting point for the construction of diverse chemical libraries. The detailed protocol for the Suzuki-Miyaura coupling demonstrates a reliable and robust method for generating biaryl carboxylic acid intermediates, which are key precursors for a wide range of pharmaceuticals, including kinase inhibitors. The retained bromine atom on the product scaffold offers a valuable position for late-stage functionalization, enabling further refinement of a lead compound's structure-activity relationship (SAR). The principles and methodologies outlined in these notes provide a solid foundation for researchers and drug development professionals to leverage this powerful synthetic tool in their discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. "Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhib" by Chad Mulloy Beneker [scholarcommons.sc.edu]
- 5. Frontiers | Identification of novel natural drug candidates against BRAF mutated carcinoma; An integrative in-silico structure-based pharmacophore modeling and virtual screening process [frontiersin.org]
- 6. Identification of a novel family of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of type II inhibitors targeting BRAF using privileged pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
reaction kinetics of 3-Borono-5-bromo-2-fluorobenzoic acid in organic synthesis
An In-Depth Guide to the Reaction Kinetics of 3-Borono-5-bromo-2-fluorobenzoic Acid in Organic Synthesis
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is strategically engineered with four distinct functional groups: a boronic acid, a bromine atom, a fluorine atom, and a carboxylic acid. This unique arrangement makes it an exceptionally versatile building block. The boronic acid and bromine atom are prime handles for palladium-catalyzed cross-coupling reactions, enabling the precise and efficient formation of carbon-carbon bonds.[1] The fluorine atom can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the carboxylic acid provides a site for further derivatization, such as amidation or esterification.[1][2]
This guide provides a detailed exploration of the reaction kinetics and practical application of this compound, focusing primarily on its use in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern organic synthesis.[2][3] We will delve into the mechanistic underpinnings that govern its reactivity, provide field-tested protocols, and explain the causality behind key experimental choices to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic and Kinetic Perspective
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[4] The reaction's success and rate are critically dependent on a synergistic interplay between the catalyst, base, solvent, and the electronic nature of the substrates.
The Catalytic Cycle: A Step-by-Step Kinetic Analysis
The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is fundamental to controlling the reaction kinetics.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The rate of this step is highly dependent on the halide, with reactivity generally following the trend: I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step and where the choice of base is paramount.[5] The base activates the boronic acid to form a more nucleophilic boronate "ate" complex.[6] This activated boron species then transfers its organic group to the palladium center, displacing the halide. The electron-withdrawing nature of the fluorine and carboxylic acid groups on this compound can influence the Lewis acidity of the boron atom, potentially affecting the rate of boronate formation and subsequent transmetalation.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Experimental Choices: Optimizing Reaction Kinetics
-
Choice of Base: The base is arguably the most critical factor in the transmetalation step.[6]
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are commonly used and work by forming the boronate species.[6] The strength of the base can significantly alter reaction kinetics. For substrates sensitive to strong bases, a milder base like potassium carbonate (K₂CO₃) is often preferred.[5] For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be necessary to accelerate the formation of the boronate complex.
-
Fluoride Bases (e.g., KF, CsF): Powdered KF can be effective for activating boronic acids, especially when base-labile functional groups like esters are present in the substrates.[7]
-
-
Catalyst and Ligand Selection:
-
"Ligandless" Catalysts: Palladium acetate (Pd(OAc)₂) can be effective, often forming the active Pd(0) species in situ. These systems can lead to very fast reactions.[8]
-
Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) stabilize the palladium catalyst. Catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common.[4] More electron-rich and bulky phosphine ligands (e.g., PCy₃, P(t-Bu)₃) can accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and suitability for a broader range of substrates.[7]
-
-
Solvent System: The solvent must facilitate the interaction of both organic and inorganic components.
-
Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) and water is a classic choice.[4] This allows the organic substrates and the inorganic base to be in proximity at the interface, promoting the reaction.
-
Aqueous Systems: Performing the reaction in water aligns with green chemistry principles and can be highly efficient, sometimes accelerated by phase-transfer agents like tetrabutylammonium bromide (TBAB).[8][9]
-
Application Protocols
The following protocols are designed to be self-validating through clear checkpoints and monitoring steps.
Protocol 1: General Suzuki Coupling with an Aryl Bromide
This protocol details a representative Suzuki-Miyaura coupling of this compound with a generic aryl bromide using a standard palladium catalyst and inorganic base.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (5 mL per mmol of boronic acid)
-
Water (2 mL per mmol of boronic acid)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored every 1-2 hours by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final biaryl product.
Caption: General experimental workflow for the Suzuki coupling reaction.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound. Yields are representative and will vary based on the specific coupling partner and precise conditions.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 4-Methylphenyl bromide | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenyl bromide | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | 88-97 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/H₂O | 90 | 6 | >90 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (3) | Dioxane | 100 | 16 | 75-85 |
Trustworthiness: In-Process Validation and Troubleshooting
A robust protocol is a self-validating one. The key to trustworthiness in this synthesis is rigorous in-process monitoring.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS is non-negotiable. This allows the researcher to track the consumption of the starting materials and the formation of the product. It provides real-time data to confirm the reaction is proceeding as expected and to determine the precise endpoint, preventing unnecessary heating that could lead to decomposition.
-
Identifying Side Reactions: Monitoring can also reveal common side reactions.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using thoroughly degassed solvents.
-
Homo-coupling: The coupling of two boronic acid molecules. This is often observed but can typically be separated from the desired product during purification.[9]
-
-
Troubleshooting: If the reaction stalls (as observed by LC-MS), potential causes include catalyst deactivation or insufficient base. In some cases, the addition of a fresh portion of the catalyst can restart a stalled reaction.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. A deep understanding of the Suzuki-Miyaura catalytic cycle and the kinetic influence of each reaction component is essential for its successful application. By carefully selecting the base, catalyst, and solvent system, and by employing rigorous in-process monitoring, researchers can harness the full synthetic potential of this building block to construct complex molecular architectures for drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for optimizing these critical transformations.
References
Application Notes & Protocols: Scale-Up Synthesis of 3-Borono-5-bromo-2-fluorobenzoic Acid Derivatives
Introduction: The Strategic Importance of Substituted Arylboronic Acids
3-Borono-5-bromo-2-fluorobenzoic acid and its derivatives are highly valuable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The unique substitution pattern—a boronic acid for cross-coupling, a bromine atom for further functionalization, and a fluorine atom to modulate electronic properties and metabolic stability—makes this scaffold a cornerstone for creating complex molecular architectures. These compounds are frequently employed in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a process central to the synthesis of many active pharmaceutical ingredients (APIs).[1][2]
However, transitioning the synthesis of such molecules from the laboratory bench (milligram to gram scale) to pilot or industrial scale (kilogram scale) presents significant challenges.[3] These include managing highly exothermic reactions, handling hazardous reagents, developing scalable purification methods to avoid chromatography, and ensuring batch-to-batch consistency.[4] This document provides a comprehensive guide for researchers and process chemists on the key considerations and methodologies for the successful scale-up synthesis of this compound derivatives.
Synthetic Strategy: Pathway Selection for Scalability
The choice of synthetic route is the most critical decision in a scale-up campaign. While several methods exist for synthesizing arylboronic acids, not all are amenable to large-scale production.[5] The conventional approach involving organolithium or Grignard reagents remains one of the most common and cost-effective, despite its challenges.[1][6]
A logical and scalable route to this compound would likely start from a commercially available, appropriately substituted precursor like 1,3-dibromo-2-fluorobenzene . The strategy involves a selective halogen-metal exchange followed by borylation and subsequent carboxylation.
Proposed Scalable Synthetic Workflow
The following workflow outlines a robust, multi-step synthesis designed with scalability in mind.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
The Synthetic Versatility of 3-Borono-5-bromo-2-fluorobenzoic Acid: A Gateway to Advanced Materials
Introduction: A Multifunctional Building Block for Materials Innovation
In the landscape of materials science, the strategic design of molecular precursors is paramount to achieving novel functionalities. 3-Borono-5-bromo-2-fluorobenzoic acid is a uniquely functionalized aromatic compound poised for significant applications in the development of advanced organic materials. Its trifunctional nature—possessing a boronic acid, a bromo group, and a carboxylic acid, all arranged on a fluorinated phenyl ring—offers a versatile platform for synthetic chemists. This guide provides an in-depth exploration of its potential applications in organic electronics and porous materials, complete with detailed protocols to facilitate its use in a research setting.
The strategic placement of these functional groups allows for orthogonal reactivity, enabling the stepwise and controlled construction of complex molecular architectures. The boronic acid and bromine atom are ideal partners for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the synthesis of conjugated polymers and complex molecules.[1] The fluorine substituent is known to modulate the electronic properties of organic semiconductors, often leading to improved performance in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[2][3] Furthermore, the carboxylic acid moiety serves as a versatile handle for post-polymerization modification or as an anchoring group for the synthesis of Metal-Organic Frameworks (MOFs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₅BBrFO₄ |
| Molecular Weight | 262.83 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, DMSO) |
Application I: Synthesis of Conjugated Polymers for Organic Electronics
The development of novel conjugated polymers is a driving force in the advancement of organic electronic devices, including OLEDs and organic field-effect transistors (OFETs). The optoelectronic properties of these materials are intrinsically linked to their molecular structure. This compound is an exemplary monomer for the synthesis of such polymers via Suzuki polycondensation.
Causality Behind Experimental Choices:
-
Suzuki-Miyaura Polycondensation: This reaction is chosen for its high tolerance to a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of comonomers.[1][4][5] The boronic acid and bromo functionalities on the target molecule are specifically designed for this type of polymerization.
-
Fluorine Incorporation: The presence of a fluorine atom on the polymer backbone can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the resulting material.[2][6] Fluorination can also influence the intermolecular packing of the polymer chains, potentially enhancing charge carrier mobility.[6]
-
Carboxylic Acid Functionality: The carboxylic acid group can be used to tune the solubility of the polymer or to serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties. It can also be converted to an ester or amide to further modify the polymer's characteristics.
Experimental Workflow: Suzuki Polycondensation
Caption: Workflow for Suzuki Polycondensation.
Protocol: Synthesis of a Poly(fluorene-alt-benzoic acid) Derivative
This protocol describes a general procedure for the copolymerization of this compound with a fluorene-based comonomer, a common building block in blue-emitting polymers for OLEDs.
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Deionized water
-
Schlenk flask and line
-
Condenser
-
Magnetic stirrer with hotplate
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol).
-
The use of equimolar amounts of the monomers is crucial for achieving high molecular weight polymers. The palladium catalyst loading is typically 2-5 mol%.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. Palladium(0) catalysts are sensitive to oxygen.
-
-
Solvent and Base Addition:
-
Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v, 20 mL) to the flask. The solvent system is chosen to ensure the solubility of both the monomers and the growing polymer chain.
-
Add a degassed 2 M aqueous solution of potassium carbonate (5 mL). The base is essential for the transmetalation step in the Suzuki coupling catalytic cycle.
-
-
Polymerization:
-
Heat the reaction mixture to 90 °C with vigorous stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Continue the reaction for 48-72 hours under an inert atmosphere.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol (e.g., 200 mL) with stirring to precipitate the polymer.
-
Collect the polymer by filtration and wash it with methanol and acetone to remove residual monomers and salts.
-
For rigorous purification, perform Soxhlet extraction sequentially with hexane (to remove oligomers) and chloroform (to extract the desired polymer).
-
Precipitate the chloroform fraction in methanol again, filter, and dry the final polymer under vacuum at 40-50 °C.
-
Application II: Linker for Luminescent Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters and organic linkers. Their high porosity and tunable properties make them promising for applications in gas storage, separation, and sensing.[7] this compound, with its carboxylic acid functionality, can serve as a linker in the synthesis of MOFs. The presence of the bromo and fluoro groups on the linker can impart specific properties to the resulting framework.
Causality Behind Experimental Choices:
-
Carboxylic Acid as an Anchoring Group: The carboxylate group readily coordinates with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the nodes of the MOF structure.
-
Functionalized Linkers: The bromo and fluoro substituents on the aromatic ring can be used to fine-tune the pore environment of the MOF. For example, the polar C-F bond can enhance interactions with specific guest molecules.[7] The bromo group can also serve as a site for post-synthetic modification of the MOF.[8]
-
Luminescent MOFs: The aromatic nature of the linker can lead to luminescent properties in the MOF, which can be exploited for chemical sensing applications. The electronic properties of the linker, influenced by the fluoro and bromo groups, can modulate the emission wavelength and quantum yield.
Experimental Workflow: Solvothermal Synthesis of a MOF
Caption: Workflow for Solvothermal MOF Synthesis.
Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol provides a general method for the synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source.
Materials:
-
This compound
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Glass vials with Teflon-lined caps
-
Oven
-
Centrifuge (optional)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve this compound (0.2 mmol) in DMF (5 mL).
-
In a separate vial, dissolve zinc nitrate hexahydrate (0.2 mmol) in DMF (5 mL). The molar ratio of linker to metal can be varied to target different MOF topologies.
-
Combine the two solutions in a larger vial. The final volume should not exceed one-third of the vial's capacity.
-
-
Solvothermal Synthesis:
-
Seal the vial tightly with the Teflon-lined cap.
-
Place the vial in an oven and heat it to 120 °C for 24 hours. The slow formation of crystals is key to obtaining high-quality MOFs.
-
-
Isolation and Washing:
-
Allow the oven to cool down slowly to room temperature.
-
Crystals of the MOF should have formed at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL). This step removes unreacted starting materials.
-
-
Solvent Exchange and Activation:
-
Immerse the crystals in a volatile solvent like chloroform for 24 hours to exchange the high-boiling DMF from the pores.
-
Decant the chloroform and heat the MOF crystals under vacuum at a temperature below their decomposition point (e.g., 150 °C) for several hours. This activation step removes the solvent molecules from the pores, making the MOF accessible for guest molecules.
-
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, building block for the creation of advanced functional materials. Its unique combination of reactive sites allows for its strategic incorporation into conjugated polymers for organic electronics and as a versatile linker in the design of functional MOFs. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule. Future work could focus on the synthesis of a variety of copolymers to systematically study the effect of the fluorinated benzoic acid moiety on the photophysical and electronic properties. In the realm of MOFs, the post-synthetic modification of the bromo group could lead to frameworks with tailored functionalities for specific applications in catalysis or sensing. The continued exploration of such multifunctional building blocks will undoubtedly pave the way for the next generation of high-performance materials.
References
- 1. benchchem.com [benchchem.com]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. Controlling organic semiconductor band gaps by electron-acceptor fluorination - A fluorinated electron-acceptor unit for high performance organic semiconductors [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The fluorination effect: the importance of backbone planarity in achieving high performance ambipolar field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05073K [pubs.rsc.org]
- 7. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 8. Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Orthogonal Protecting Group Strategies for 3-Borono-5-bromo-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Borono-5-bromo-2-fluorobenzoic acid is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often hampered by the presence of multiple reactive sites—a boronic acid, a carboxylic acid, and a halogenated aromatic ring. To achieve selective transformations at a specific position, a robust and orthogonal protecting group strategy is paramount. This application note provides a detailed guide to the strategic protection and deprotection of the boronic acid and carboxylic acid functionalities of this compound, enabling chemists to unlock its full synthetic potential.
The core of the strategy presented herein revolves around the differential reactivity of a methyl ester and an N-methyliminodiacetic acid (MIDA) boronate. This combination offers a pathway for selective manipulation of either the carboxylic acid or the boronic acid moiety, a critical requirement for sequential chemical modifications.
Strategic Considerations for Protecting Group Selection
The choice of protecting groups for a polyfunctional molecule like this compound is governed by the principles of chemoselectivity and orthogonality.[1][2] An ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[3]
For the boronic acid, an N-methyliminodiacetic acid (MIDA) boronate is an excellent choice due to its exceptional stability across a wide range of reaction conditions, including chromatography.[4][5] MIDA boronates are known to be stable to air and moisture and can be deprotected under mild aqueous basic conditions.[4][6]
For the carboxylic acid, a methyl ester is a common and practical choice. It can be formed under relatively straightforward conditions and can be hydrolyzed using basic conditions. The potential for simultaneous deprotection of the MIDA boronate and the methyl ester under basic conditions necessitates a careful selection of reaction parameters to achieve orthogonality. The rate of hydrolysis of MIDA boronates is highly dependent on pH and water activity, which allows for a window of selectivity for the hydrolysis of the methyl ester.[7][8]
The steric hindrance imposed by the 2-fluoro and 3-borono substituents on the benzoic acid must also be considered during the esterification step.
Orthogonal Protection and Deprotection Strategy
The proposed orthogonal strategy involves the following key steps:
-
Protection of the Carboxylic Acid as a Methyl Ester: The carboxylic acid is first protected as a methyl ester. This transformation is prioritized to prevent potential interference from the acidic proton during the subsequent MIDA boronate formation.
-
Protection of the Boronic Acid as a MIDA Boronate: The boronic acid is then protected as a MIDA boronate, which imparts significant stability to this functional group.
-
Selective Deprotection: Depending on the desired synthetic route, either the methyl ester or the MIDA boronate can be selectively deprotected.
The following diagram illustrates the overall workflow of the orthogonal protecting group strategy:
Figure 1: Orthogonal protection and deprotection workflow.
Experimental Protocols
PART 1: Protection of this compound
Protocol 1: Esterification of the Carboxylic Acid
This protocol is adapted from a procedure for a structurally similar sterically hindered benzoic acid.[9]
Materials:
-
This compound
-
Methanol (CH₃OH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford methyl 3-borono-5-bromo-2-fluorobenzoate.
Protocol 2: Protection of the Boronic Acid as a MIDA Ester
This protocol is a general procedure for the formation of MIDA boronates from boronic acids.[1][10]
Materials:
-
Methyl 3-borono-5-bromo-2-fluorobenzoate
-
N-methyliminodiacetic acid (MIDA)
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a suspension of methyl 3-borono-5-bromo-2-fluorobenzoate (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in anhydrous toluene, attach a Dean-Stark apparatus.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate product often precipitates from the cooled solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield the fully protected intermediate. MIDA boronates are notably stable to silica gel chromatography.[4]
PART 2: Selective Deprotection
Protocol 3: Selective Hydrolysis of the Methyl Ester
The key to this selective deprotection is the use of mild basic conditions that favor the hydrolysis of the ester over the MIDA boronate. Lithium hydroxide is a suitable reagent for this purpose.
Materials:
-
Fully protected intermediate
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) solution (e.g., 1 M aqueous)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Dissolve the fully protected intermediate (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add a solution of lithium hydroxide (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC. The reaction time will need to be optimized to ensure complete ester hydrolysis with minimal MIDA boronate cleavage.
-
Upon completion, carefully acidify the reaction mixture with dilute HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the MIDA-protected boronic acid.
Protocol 4: Selective Deprotection of the MIDA Boronate
Deprotection of the MIDA boronate is typically achieved with a mild aqueous base. To maintain the integrity of the methyl ester, it is crucial to use a base that is strong enough to cleave the MIDA boronate but mild enough not to significantly hydrolyze the ester. Sodium bicarbonate is a good candidate.
Materials:
-
Fully protected intermediate
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate for extraction
Procedure:
-
Dissolve the fully protected intermediate (1.0 eq) in THF.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously at room temperature. The deprotection of MIDA boronates with NaHCO₃ is generally facile.[5] Monitor the reaction by TLC.
-
Upon completion, separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to afford the methyl ester of this compound.
Data Summary
The following table summarizes the key reaction parameters for the proposed protecting group strategies. Note that the yields are indicative and may vary depending on the specific reaction conditions and scale.
| Transformation | Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Carboxylic Acid Protection | Methyl Ester | CH₃OH, SOCl₂, reflux | Good to Excellent | [9] |
| Boronic Acid Protection | MIDA Boronate | MIDA, Toluene, Dean-Stark, reflux | High | [1][10] |
| Selective Ester Deprotection | - | LiOH, THF/H₂O, 0 °C to rt | Good | - |
| Selective MIDA Deprotection | - | NaHCO₃ (aq), THF, rt | High | [5] |
Mechanistic Rationale and Causality
The success of this orthogonal strategy hinges on the differential stability of the methyl ester and the MIDA boronate to basic hydrolysis.
-
Ester Hydrolysis: The saponification of the methyl ester proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The rate of this reaction is influenced by the concentration of the base and the steric and electronic properties of the substituents on the aromatic ring.[11]
-
MIDA Boronate Hydrolysis: The hydrolysis of MIDA boronates under basic conditions involves a rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons, leading to the cleavage of the B-N dative bond.[8] However, the caged structure of the MIDA boronate provides significant steric shielding and electronic stabilization, rendering it less susceptible to hydrolysis compared to a simple ester. The rate of MIDA boronate hydrolysis is significantly slower in the absence of a strong base and at lower water activities.[7]
This difference in hydrolysis kinetics allows for a therapeutic window where the methyl ester can be cleaved selectively using a mild base like LiOH over a controlled reaction time, leaving the MIDA boronate intact. Conversely, the use of a weaker base like NaHCO₃ can be sufficient to deprotect the MIDA boronate while minimizing the saponification of the methyl ester.
The following diagram illustrates the decision-making process for selective deprotection:
Figure 2: Decision tree for selective deprotection.
Conclusion
The orthogonal protecting group strategy employing a methyl ester for the carboxylic acid and a MIDA boronate for the boronic acid provides a robust and versatile approach for the selective functionalization of this compound. The distinct deprotection conditions for these two groups, based on the careful control of basicity and reaction parameters, allow for the sequential unmasking of either reactive site. This enables the design of complex synthetic routes for the preparation of novel pharmaceutical candidates and advanced materials. The protocols and strategic guidance provided in this application note offer a solid foundation for researchers to confidently utilize this valuable building block in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. zenodo.org [zenodo.org]
Application Notes and Protocols: One-Pot Synthesis Methods Utilizing 3-Borono-5-bromo-2-fluorobenzoic Acid
Introduction: The Strategic Advantage of 3-Borono-5-bromo-2-fluorobenzoic Acid in Complex Molecule Synthesis
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Arylbenzoic acids bearing multiple, orthogonally reactive functional groups are invaluable synthons, enabling rapid diversification and the synthesis of novel compounds. This compound is a prime example of such a strategic building block. Its unique arrangement of a boronic acid, a bromine atom, and a fluorine atom on a benzoic acid scaffold offers medicinal chemists a powerful tool for creating intricate molecular designs, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1][2]
The presence of both a boronic acid and an aryl bromide within the same molecule presents a unique opportunity for sequential, one-pot cross-coupling reactions. This approach, which circumvents the need for isolation of intermediates, significantly improves reaction efficiency, reduces waste, and accelerates the discovery process.[3][4] This guide provides a detailed exploration of one-pot synthesis methods leveraging the distinct reactivity of this compound, with a focus on the underlying principles, detailed experimental protocols, and the critical parameters for achieving high chemoselectivity.
Core Principle: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Coupling
The cornerstone of the one-pot strategies described herein is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This powerful carbon-carbon bond-forming reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[6][7]
The challenge and opportunity with this compound lie in controlling the chemoselectivity. The goal is to selectively couple an aryl or heteroaryl group at the C-Br bond, leaving the C-B(OH)₂ bond intact for subsequent transformations or as a key pharmacophoric feature. This is achieved by carefully tuning the reaction conditions to favor the oxidative addition of the palladium catalyst to the aryl bromide over a competitive transmetalation with the boronic acid moiety of a second molecule of the starting material (homo-coupling).
The general catalytic cycle for the desired transformation is depicted below:
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Application Note 1: One-Pot Synthesis of Biaryl Carboxylic Acids
This protocol details a one-pot, two-step approach for the synthesis of a biaryl derivative from this compound and a suitable arylboronic acid coupling partner. The key to success is the sequential addition of reagents to control the reaction environment.
Rationale and Experimental Design
The protocol is designed to first activate the palladium catalyst and facilitate the oxidative addition to the C-Br bond of this compound. A relatively mild base is used initially to minimize premature transmetalation of the boronic acid group. Once the oxidative addition is deemed to have proceeded sufficiently, the arylboronic acid coupling partner and a stronger base are introduced to drive the transmetalation and subsequent reductive elimination steps to completion.
The choice of palladium catalyst and ligand is critical. Buchwald-type ligands, such as XPhos, are often effective in promoting the coupling of sterically hindered or electronically challenging substrates.[4] The use of a pre-catalyst can also ensure the efficient generation of the active Pd(0) species.[4]
Experimental Workflow Diagram
Caption: Workflow for the One-Pot Synthesis of Biaryl Carboxylic Acids.
Detailed Protocol
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (1 mmol scale) | Moles (mmol) |
| This compound | 1256345-66-1 | 262.84 | 263 mg | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 182 mg | 1.2 |
| XPhos-Pd-G2 Precatalyst | 1375325-71-5 | 786.37 | 16 mg | 0.02 |
| XPhos | 247953-19-7 | 476.62 | 19 mg | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (263 mg, 1.0 mmol), XPhos-Pd-G2 (16 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Initial Heating: Place the flask in a preheated oil bath at 90 °C and stir for 30 minutes. The mixture should become homogeneous.
-
Addition of Coupling Partner and Base: In a separate vial, dissolve 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) and potassium carbonate (415 mg, 3.0 mmol) in degassed water (1 mL). Add this solution to the reaction mixture via syringe.
-
Reaction Monitoring: Continue heating at 90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (10 mL) and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Trustworthiness and Self-Validation
The described protocol incorporates several checkpoints for self-validation. The progress of the reaction should be monitored chromatographically to ensure complete consumption of the starting aryl bromide. The final product's identity and purity must be rigorously confirmed by spectroscopic methods. Expected side products, such as the homo-coupled starting material or protodeboronated species, should be actively looked for in the crude reaction mixture to assess the efficiency and selectivity of the chosen conditions.
Conclusion
This compound is a highly valuable and versatile building block for the efficient synthesis of complex molecules. The one-pot Suzuki-Miyaura coupling protocol detailed in this guide provides a robust and streamlined approach to the synthesis of biaryl carboxylic acids. By carefully controlling the reaction conditions and the sequential addition of reagents, high chemoselectivity and good yields can be achieved. This methodology is particularly well-suited for applications in drug discovery and development, where rapid access to a diverse range of analogues is crucial for lead optimization.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Borono-5-bromo-2-fluorobenzoic Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and efficiency of Suzuki coupling reactions involving 3-Borono-5-bromo-2-fluorobenzoic acid. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction: The Challenge of a Multifunctional Reagent
This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its unique substitution pattern presents a distinct set of challenges in Suzuki-Miyaura cross-coupling reactions. The presence of an ortho-fluoro substituent, a carboxylic acid, and the boronic acid group on the same aromatic ring can lead to lower yields and competing side reactions. This guide will address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using this compound in Suzuki coupling reactions.
Question 1: I am observing very low to no yield of my desired product. What are the likely causes?
Low or no yield in a Suzuki coupling with this substrate can stem from several factors, often related to the stability of the boronic acid and the efficiency of the catalytic cycle.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or residual water, leading to the formation of 5-bromo-2-fluorobenzoic acid.[1][2] This process can be catalyzed by both acid and base.[1][3] The electron-withdrawing nature of the fluorine and carboxylic acid groups can make the C-B bond more susceptible to cleavage.
-
Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be optimal for this sterically hindered and electronically demanding substrate. The ortho-fluoro group can sterically hinder the approach of the palladium complex to the boronic acid for transmetalation.[4][5][6]
-
Inappropriate Base Selection: The presence of the acidic carboxylic acid group requires careful selection of the base. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not effectively promote the transmetalation step.[7][8]
-
Hydrolysis of the Boronic Acid: While some water is often beneficial in Suzuki couplings, excessive water can lead to the hydrolysis of the boronic acid to its inactive boroxine form.[2][9]
Question 2: How can I minimize protodeboronation?
Minimizing protodeboronation is critical for improving the yield of the desired product. Here are several strategies:
-
Use of Anhydrous Solvents: While Suzuki reactions are often tolerant to water, using rigorously dried solvents can reduce the primary source of protons for protodeboronation.
-
"Slow Release" Strategy: Instead of using the boronic acid directly, consider converting it to a more stable derivative like a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt.[1][10][11] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeboronation.[1][11][12]
-
Careful Base Selection: Use a non-nucleophilic, moderately strong base. Potassium phosphate (K₃PO₄) is often a good choice in these cases.[7]
Question 3: What is the best catalyst and ligand combination for this substrate?
The choice of catalyst and ligand is crucial for overcoming the steric hindrance and electronic effects of the substituents.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are often effective for sterically demanding substrates.[13][14][15][16] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can stabilize the palladium center.
-
Palladium Pre-catalysts: Using well-defined palladium pre-catalysts, such as those based on the Buchwald ligands (e.g., XPhos-Pd-G3), can lead to more reproducible results and higher activity.[17][18]
Below is a table summarizing catalyst and ligand combinations often successful with challenging substrates:
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-3 | Excellent for sterically hindered and electron-poor aryl chlorides and bromides. |
| Pd₂(dba)₃ | XPhos | 1-3 | Broad substrate scope, effective for challenging couplings. |
| XPhos-Pd-G3 | (internal) | 1-3 | Air- and moisture-stable pre-catalyst, provides fast reaction times.[17] |
| PdCl₂(dppf) | dppf | 2-5 | A versatile catalyst, but may be less effective for highly hindered substrates. |
Question 4: How does the carboxylic acid group affect the reaction, and how should I manage it?
The carboxylic acid group introduces two main considerations: its acidity and its potential to coordinate with the palladium catalyst.
-
Acidity: The acidic proton of the carboxylic acid will be neutralized by the base in the reaction mixture. This means you will need to use at least one extra equivalent of base to account for this.
-
Coordination: The carboxylate anion formed in situ can potentially coordinate to the palladium center, which may inhibit the catalytic cycle.
-
Protection Strategy: If issues persist, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and reduces the coordinating ability of the functional group. The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling.
Question 5: I am seeing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[2][3]
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Use of Pd(0) Sources: Starting with a Pd(0) catalyst source, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.
-
Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Experimental Protocols
Below are starting point protocols that can be optimized for your specific coupling partner.
General Protocol for Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl or heteroaryl halide coupling partner (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[16][19]
Visual Workflow for Suzuki Coupling
Caption: A general experimental workflow for the Suzuki coupling reaction.
Understanding the Catalytic Cycle and Potential Pitfalls
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle can help in troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
This guide is intended to be a starting point for optimizing your Suzuki coupling reactions with this compound. The principles and troubleshooting steps outlined here should provide a solid foundation for achieving higher yields and cleaner reactions. For further in-depth reading, please consult the references below.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimization of Reaction Conditions for 3-Borono-5-bromo-2-fluorobenzoic acid
Document ID: TSC-BFBA-2026-01
Version: 1.0
Section 1: Introduction and Strategic Importance
Welcome to the technical support guide for 3-Borono-5-bromo-2-fluorobenzoic acid. This trifunctional building block is a highly valuable intermediate in modern medicinal chemistry and materials science. Its unique substitution pattern—featuring a boronic acid for cross-coupling, a bromine atom for further functionalization, and a fluorine atom to modulate electronic properties—makes it a powerful tool in the synthesis of complex molecular architectures.[1][2] However, the inherent reactivity and potential instability of boronic acids can present challenges during synthesis and optimization.[3][4]
This guide is structured as a direct, problem-solving resource for researchers. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues, optimize conditions, and achieve robust, reproducible results.
Section 2: Synthetic Workflow and Key Optimization Parameters
The most common and scalable synthesis of this compound typically involves the directed ortho-metalation and borylation of a suitable precursor, such as 3-bromo-2-fluorobenzoic acid. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Success hinges on the careful control of several interdependent parameters. The following table summarizes the most critical variables and their general impact on the reaction outcome.
| Parameter | Key Considerations & Impact on Reaction |
| Temperature | Deprotonation: Crucial for selectivity. Typically -78 °C to prevent side reactions and decomposition of the organolithium intermediate. Borylation/Quench: Maintained at low temperature to control the exothermic reaction. |
| Base | Choice: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) are common. LDA is often preferred for its lower nucleophilicity, reducing the risk of addition to the carbonyl. Stoichiometry: At least 2 equivalents are required to deprotonate both the carboxylic acid and the aromatic C-H bond. |
| Solvent | Must be anhydrous and aprotic. Tetrahydrofuran (THF) is most common. Rigorous drying is essential to prevent quenching the organometallic intermediates. |
| Borate Ester | Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (B(OMe)₃) are standard. Using freshly distilled reagents is recommended to avoid moisture. |
| Workup pH | Acidification is required to hydrolyze the borate ester to the final boronic acid. Careful pH control is needed to ensure precipitation of the product without promoting protodeboronation. |
Section 3: Technical Support Hub (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Category 1: Yield and Conversion Issues
Question 1: I am seeing very low or no formation of the desired product. My starting material is mostly unreacted. What are the likely causes?
Answer: This is a common issue and almost always points to a problem with the initial deprotonation (metalation) step. Here is a checklist of probable causes, starting with the most frequent:
-
Insufficiently Anhydrous Conditions: Organolithium bases like LDA and n-BuLi are extremely reactive towards protic sources, especially water. Even trace amounts of moisture in your solvent, glassware, or starting material will consume the base before it can deprotonate the aromatic ring.
-
Causality: The pKa of water (~15.7) is much lower than that of an aromatic C-H bond (~40), making it a preferred site for proton abstraction.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system (e.g., a Grubbs still).
-
-
Degraded Base: Organolithium reagents degrade over time, especially if not stored properly under an inert atmosphere. The actual molarity of your n-BuLi or LDA solution may be significantly lower than stated on the bottle.
-
Causality: Exposure to air and moisture leads to the loss of the active organometallic species.
-
Solution: Titrate your organolithium reagent before use (e.g., using N-pivaloyl-o-toluidine) to determine its exact molarity. Use fresh, high-quality reagents whenever possible.
-
-
Inadequate Temperature Control: The directed ortho-metalation is highly temperature-sensitive. If the temperature rises above the optimal -78 °C during base addition or stirring, the lithiated intermediate can become unstable or participate in side reactions.
-
Causality: Thermal instability can lead to decomposition or undesired reactivity before the borylation step.
-
Solution: Use a cryo-cool or a dry ice/acetone bath with diligent monitoring. Add the base slowly and sub-surface to dissipate heat effectively.
-
Question 2: The reaction starts, but seems to stall, leaving a mix of starting material and product. How can I drive it to completion?
Answer: Stalled reactions often indicate a stoichiometric or solubility issue.
-
Incorrect Stoichiometry of Base: Remember that you need to deprotonate two acidic sites: the carboxylic acid proton (pKa ~3-4) and the aromatic C-H proton (pKa ~40).
-
Causality: The first equivalent of base will be consumed by the carboxylic acid. A second equivalent is required for the C-H activation needed for borylation.
-
Solution: Ensure you are using at least 2.0 equivalents of your titrated base. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to account for any minor quenching.
-
-
Poor Solubility: While less common with this specific substrate in THF, poor solubility of the starting material or the lithiated intermediate can hinder the reaction.
-
Solution: Ensure the starting material is fully dissolved before cooling to -78 °C. If solubility issues persist, exploring co-solvents may be an option, but this requires significant re-optimization.
-
Category 2: Purity and Side Reactions
Question 3: My main impurity is the protodeboronated product (3-bromo-2-fluorobenzoic acid). How do I prevent this?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a classic side reaction for boronic acids.[3] It is often catalyzed by acid, base, or heat.
-
During Workup: The most common cause is exposure to harsh acidic or basic conditions, especially with heating.
-
Causality: The C-B bond is susceptible to cleavage under aqueous acidic or basic conditions.
-
Solution: During the aqueous workup, perform the acidification at low temperatures (0-5 °C). Avoid using strong acids or letting the mixture stir for extended periods after acidification. Aim for a pH that ensures product precipitation but is not excessively acidic (e.g., pH 2-3).
-
-
During Purification: Standard silica gel chromatography can be problematic for boronic acids.
-
Causality: The acidic nature of silica gel can promote protodeboronation on the column. Boronic acids are also quite polar and may streak or stick to the stationary phase.[5]
-
Solution:
-
Recrystallization: This is often the preferred method. A suitable solvent system might be an ethyl acetate/heptane or water/acetonitrile mixture.
-
Acid/Base Extraction: An acid/base workup can help remove non-acidic impurities. Dissolve the crude product in a suitable organic solvent (e.g., EtOAc) and extract with a mild aqueous base (e.g., NaHCO₃). The aqueous layer, containing the deprotonated product, can then be re-acidified to precipitate the pure compound.[5]
-
Modified Chromatography: If chromatography is necessary, consider deactivating the silica gel with a small amount of acid (e.g., 1% acetic acid in the eluent) or using a different stationary phase like C18 reverse-phase silica.[5]
-
-
Question 4: I am observing a significant amount of boroxine formation in my final product's characterization. Is this a problem?
Answer: Not necessarily, but it complicates analysis. Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[3]
-
Causality: This is a common and often reversible process that occurs when boronic acids are dried scrupulously or stored for long periods.
-
Impact: It can make NMR and mass spec interpretation confusing and lead to inaccurate purity assessments by qNMR if not accounted for.[5]
-
Solution:
-
Analysis: Boroxines are generally in equilibrium with the boronic acid form in the presence of water. For reactions like Suzuki couplings, they are often competent coupling partners as the reaction conditions (aqueous base) will hydrolyze them back to the active boronic acid.
-
Storage: Store the product under an inert atmosphere with minimal exposure to heat. It is not always necessary to dry the material to an absolute powder; a slightly hydrated form can suppress boroxine formation.
-
Caption: A troubleshooting decision tree for common synthesis issues.
Section 4: Optimized Experimental Protocol
Disclaimer: This protocol is a representative example. All reactions should be performed by trained chemists under appropriate safety protocols, including the use of personal protective equipment and a fume hood.
Objective: To synthesize this compound from 3-bromo-2-fluorobenzoic acid.
Materials:
-
3-bromo-2-fluorobenzoic acid (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.1 eq)
-
Triisopropyl borate (B(OiPr)₃) (1.5 eq)
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-2-fluorobenzoic acid (1.0 eq).
-
Evacuate and backfill the flask with dry nitrogen three times.
-
Add anhydrous THF via syringe to dissolve the starting material completely.
-
-
Deprotonation (Directed Ortho-metalation):
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, allow the resulting slurry to stir at -78 °C for 1 hour.
-
-
Borylation:
-
While maintaining the temperature at -78 °C, add triisopropyl borate (1.5 eq) dropwise via syringe.
-
After the addition, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 12-16 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 2 M HCl solution. Monitor the pH with litmus paper, adding acid until the aqueous layer is pH ~2.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹¹B NMR, and LC-MS.
-
Section 5: References
-
(No valid reference for index 1)
-
ChemicalBook. (n.d.). 3-Bromo-5-fluorobenzoic acid. Retrieved from ChemicalBook.
-
D. G. Hall (Ed.). (2016). Boron Chemistry: An Overview. ACS Symposium Series, 1225, 1-21. American Chemical Society.
-
G. Berionni, et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2649.
-
S. J. Gillis, et al. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(48), 14856-14857.
-
BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid. Retrieved from BenchChem.
-
Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
Sun, H., et al. (2015). Research Progress on Synthesis of 3-borono-5-fluorobenzoic Acid. Guangzhou Chemical Industry, 43(5), 80-81.
-
Guidechem. (n.d.). How is 5-Bromo-2-fluorobenzoic acid prepared? Retrieved from Guidechem.
-
CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica.
-
BenchChem. (n.d.). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Retrieved from BenchChem.
-
ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS. Retrieved from ResearchGate.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from ResearchGate.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.
-
Reddit User Discussion. (2023). Struggling with Suzuki Reaction. r/Chempros.
-
Guidechem. (n.d.). CAS 176548-70-2 | 3-Bromo-5-fluorobenzoic acid supply. Retrieved from Guidechem.
-
BenchChem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis. Retrieved from BenchChem.
-
Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
BLD Pharm. (n.d.). 1072952-09-0|3-Borono-2-fluorobenzoic acid. Retrieved from BLD Pharm.
-
ChemScene. (n.d.). 1072952-09-0 | 3-Borono-2-fluorobenzoic acid. Retrieved from ChemScene.
-
Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid. Retrieved from Oakwood Chemical.
-
BLD Pharm. (n.d.). 1269232-93-0|3-Bromo-5-Chloro-2-fluorobenzoic acid. Retrieved from BLD Pharm.
-
Autech. (n.d.). Optimizing Pharmaceutical Synthesis with 5-Bromo-2-fluorobenzoic Acid. Retrieved from Autech.
-
Sigma-Aldrich. (n.d.). 3-Bromo-5-fluorobenzoic acid | 176548-70-2. Retrieved from Sigma-Aldrich.
-
ChemicalBook. (n.d.). 176548-70-2(3-Bromo-5-fluorobenzoic acid) Product Description. Retrieved from ChemicalBook.
References
Technical Support Center: Managing Protodeboronation of 3-Borono-5-bromo-2-fluorobenzoic Acid
Welcome to the technical support center for 3-Borono-5-bromo-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. The unique substitution pattern of this molecule, featuring an ortho-fluorine, a meta-bromine, and a para-carboxylic acid, presents both opportunities for complex molecule synthesis and challenges in managing its stability. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the intricacies of working with this compound, with a primary focus on mitigating the undesired side reaction of protodeboronation.
Introduction: The Challenge of Protodeboronation
This compound is a valuable building block in medicinal chemistry and materials science, often employed in Suzuki-Miyaura cross-coupling reactions to introduce a highly functionalized benzoic acid moiety. However, its electron-deficient nature, exacerbated by the fluorine and bromine substituents, makes the boronic acid group susceptible to protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond. This side reaction not only consumes the starting material, reducing the yield of the desired product, but also complicates purification by introducing the 3-bromo-5-fluorobenzoic acid byproduct. Understanding and controlling this process is paramount for successful and reproducible synthetic outcomes.
Troubleshooting Guide: Minimizing Protodeboronation in Your Reactions
This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My Suzuki-Miyaura reaction is giving low yields and I'm isolating 3-bromo-5-fluorobenzoic acid as a major byproduct. What is happening and how can I fix it?
Answer: You are observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is particularly prevalent with electron-deficient arylboronic acids like this compound, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling. The electron-withdrawing effects of the fluorine and bromine atoms on the aromatic ring increase the propensity for this undesired reaction.
Here are several strategies to mitigate protodeboronation, ranging from simple adjustments to more robust solutions:
1. Optimization of Reaction Conditions:
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., room temperature to 60 °C).
-
Use a Milder Base: Strong bases can promote protodeboronation.[1] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even fluoride sources like CsF, which can play a dual role as a base and a promoter of transmetalation.[2][3]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can serve as a proton source, facilitating protodeboronation. Using anhydrous solvents and reagents can be advantageous. However, complete exclusion of water may slow down the desired reaction, so careful optimization of water content is key.
2. Modification of the Boron Reagent:
-
Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters are commercially available or can be easily synthesized and offer increased stability against protodeboronation.[4][5] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and slow release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[4]
3. Advanced Catalytic Systems:
-
Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation.[6] Consider using palladium precatalysts with sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
The following diagram illustrates the competing pathways for this compound in a Suzuki-Miyaura reaction.
Caption: Competing pathways for this compound.
Question 2: I'm trying to decide between using the free boronic acid and its pinacol ester. What are the quantitative trade-offs?
Answer: The choice between a boronic acid and its pinacol ester involves a trade-off between reactivity and stability.[4] Boronic acids are generally more reactive and can lead to faster reaction times. However, this comes at the cost of lower stability and a higher propensity for protodeboronation, especially for electron-deficient substrates like yours. Boronate esters, particularly pinacol esters, offer significantly greater stability, making them easier to handle, purify, and store.[7][8] This increased stability directly translates to a reduction in protodeboronation.
The table below summarizes the general performance comparison in a typical Suzuki-Miyaura coupling:
| Parameter | This compound | This compound Pinacol Ester |
| Reactivity | Higher | Lower |
| Reaction Time | Potentially Shorter | Generally Longer |
| Stability | Lower | Higher |
| Propensity for Protodeboronation | High | Low |
| Handling & Storage | More sensitive | More robust |
| Typical Yields (Challenging Couplings) | Variable, can be low | Often higher and more reproducible |
Recommendation: For challenging couplings where protodeboronation is a significant issue, starting with the pinacol ester is highly recommended. While the reaction might require slightly longer times or higher temperatures, the overall yield and purity of the desired product are often substantially improved.
Question 3: How can I monitor the extent of protodeboronation during my reaction?
Answer: Monitoring the progress of your reaction, including the formation of the protodeboronated byproduct, is crucial for optimization. Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): TLC is a quick and straightforward method for qualitative monitoring. The protodeboronated product, 3-bromo-5-fluorobenzoic acid, will likely have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation and identification of the starting material, product, and byproduct based on their retention times and mass-to-charge ratios. This is an excellent tool for quantitative analysis of reaction conversion and byproduct formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to quantify the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture. For ¹H NMR, the disappearance of the aromatic proton adjacent to the boronic acid group and the appearance of a new aromatic proton in the protodeboronated species can be monitored. ¹⁹F NMR is particularly useful given the fluorine substituent on your molecule, as it often provides a cleaner spectrum for quantification.
The following workflow can guide your troubleshooting efforts:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation?
A1: Protodeboronation can proceed through different mechanisms depending on the reaction conditions. In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is most relevant.[9] The base (e.g., hydroxide) attacks the boron atom to form a more electron-rich boronate species ([ArB(OH)₃]⁻). This intermediate is then protonated at the ipso-carbon by a proton source (like water), leading to the cleavage of the C-B bond. For highly electron-deficient arylboronic acids, a mechanism involving the liberation of a transient aryl anion has also been proposed.[9][10]
Q2: How does the ortho-fluoro substituent influence protodeboronation?
A2: The ortho-fluoro substituent has a significant electronic effect.[6] As a highly electronegative atom, it withdraws electron density from the aromatic ring, making the ipso-carbon more susceptible to protonation and thus increasing the rate of protodeboronation. Studies on polyfluorophenyl boronic acids have shown that they are particularly prone to rapid decomposition under basic conditions.[9]
Q3: Are there any specific storage recommendations for this compound to prevent degradation?
A3: Yes, proper storage is crucial. To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture and air should be minimized, as water can facilitate both protodeboronation and the formation of boroxines (anhydrides of boronic acids).
Q4: Can I use fluoride-based bases like CsF or KF, and what is their role?
A4: Yes, fluoride bases are often an excellent choice for Suzuki-Miyaura couplings, especially with electron-deficient boronic acids.[2][3] Fluoride ions can play a triple role: they act as a base to facilitate the catalytic cycle, they can form fluoroborate species that may have different reactivity profiles, and they can favor the transmetalation step.[2][3] In some cases, using a fluoride source can lead to higher yields and reduced protodeboronation compared to traditional carbonate or phosphate bases.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific aryl halide coupling partner.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation (Using the Free Boronic Acid)
This protocol employs milder conditions to suppress protodeboronation.
-
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane/Water (5:1 mixture), thoroughly degassed
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₃PO₄.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling Using the Pinacol Ester Derivative
This protocol is recommended for challenging couplings where protodeboronation is a major concern.
-
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) or a suitable pre-catalyst
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, the boronic acid pinacol ester, Cs₂CO₃, Pd₂(dba)₃, and SPhos to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, and filter through a pad of celite, washing with an organic solvent.
-
The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify by column chromatography.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 3-Borono-5-bromo-2-fluorobenzoic acid
Welcome to the technical support center for handling 3-Borono-5-bromo-2-fluorobenzoic acid in catalytic cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges this substrate presents, with a focus on understanding and overcoming catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura coupling?
A1: This substrate possesses a combination of features that can complicate the catalytic cycle. The presence of two electron-withdrawing groups (fluorine and carboxylic acid) makes the boronic acid less nucleophilic, which can lead to a slow and often rate-limiting transmetalation step.[1] Additionally, the ortho-fluoro substituent introduces steric hindrance near the reactive C-B bond, further impeding the approach of the palladium catalyst.[1] These factors can lead to lower reaction rates, giving catalyst deactivation pathways more time to occur.
Q2: What are the most common signs of catalyst deactivation when using this substrate?
A2: The most frequent indicators include:
-
Low or no product yield: Despite apparently correct conditions, the desired product does not form.
-
Stalled reactions: The reaction begins, as observed by TLC or LC-MS, but fails to proceed to completion.[2]
-
Formation of a black precipitate: This is typically "palladium black," an aggregated, inactive form of the palladium catalyst.[2][3]
-
Significant side product formation: Primarily the formation of protodeboronated starting material (5-bromo-2-fluorobenzoic acid) or homocoupled boronic acid dimers.[4]
Q3: Can the carboxylic acid group directly interfere with the palladium catalyst?
A3: Yes, the carboxylic acid moiety, especially in its deprotonated carboxylate form under basic conditions, can coordinate to the palladium center. This can lead to the formation of inactive or less active catalyst complexes, effectively poisoning the catalyst.[2] For this reason, careful selection of the base and reaction conditions is paramount.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield from the Start
Q: My reaction shows no conversion to the desired product. I've confirmed the integrity of my starting materials. What is the likely cause and how do I fix it?
A: This issue often points to a problem with the initial activation of the catalyst or a fundamentally mismatched set of reaction conditions.
Causality: The combination of steric hindrance and electron-deficient character in this compound requires a highly active catalyst system.[1] If the active Pd(0) species is not generated efficiently from the precatalyst or if the chosen ligand cannot sufficiently promote the challenging oxidative addition or transmetalation steps, the catalytic cycle will not turn over effectively.[5]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for initial low yield.
Recommended Actions:
-
Upgrade the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a modern palladium precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species.[1][6] These should be paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) which are essential for accelerating both oxidative addition and the difficult reductive elimination step for hindered substrates.[1][3]
-
Optimize the Base: Weak bases like Na₂CO₃ may not be sufficient to promote the slow transmetalation step. Use a stronger base such as K₃PO₄ or Cs₂CO₃.[1]
-
Increase Temperature: Higher temperatures (80–110 °C) are often required to overcome the activation energy for sterically hindered and electronically deactivated substrates.[1] Use a high-boiling point solvent like dioxane or toluene.
Problem 2: Reaction Stalls and Formation of Palladium Black
Q: My reaction starts but stops at ~30-50% conversion, and I see a black precipitate forming. What is happening to my catalyst?
A: This is a classic symptom of catalyst deactivation during the reaction, where the active Pd(0) catalyst aggregates into inactive palladium black.
Causality: When a step in the catalytic cycle, such as transmetalation, is slow, the concentration of the active Pd(0) species can build up. If not properly stabilized by the ligand, these species can aggregate into catalytically inactive palladium metal, effectively killing the reaction.[2][3] This is exacerbated by any residual oxygen in the system.[4][7]
Deactivation Pathways:
Caption: Key catalyst deactivation pathways from the active Pd(0) species.
Recommended Actions:
-
Improve Ligand Stabilization: Ensure you are using a sufficiently bulky and electron-donating ligand (as mentioned above) at an appropriate ligand-to-palladium ratio (typically 1.5:1 to 2:1). These ligands form stable complexes with Pd(0) and prevent aggregation.[2]
-
Rigorous Degassing: Oxygen is a primary culprit in ligand oxidation and promoting homocoupling side reactions that disrupt the cycle.[4][7] Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period (20-30 minutes).[3]
-
Use a Protected Boronic Acid: To circumvent the issues of boronic acid instability, consider using a more stable derivative like a potassium trifluoroborate salt (ArBF₃K) or a MIDA boronate.[4][8] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition pathways that can contribute to catalyst death.[9]
Problem 3: Significant Protodeboronation Side Product
Q: My main impurity is 5-bromo-2-fluorobenzoic acid, the product of protodeboronation. Why is this happening and how can I prevent it?
A: Protodeboronation is the cleavage of the C-B bond by a proton source, typically water, and is a common decomposition pathway for electron-deficient boronic acids, especially under basic conditions. [4][6]
Decomposition Pathways:
Caption: Competing reaction pathways for the boronic acid substrate.
Recommended Actions:
-
Minimize Water: While some water is often necessary for Suzuki couplings, excess water can accelerate protodeboronation.[4] Try using a carefully controlled amount of water or a solvent system with lower water content (e.g., Toluene with K₃PO₄).
-
Accelerate the Catalytic Cycle: The faster the desired cross-coupling reaction occurs, the less time the boronic acid has to decompose. Using a highly active catalyst system (as described in Problem 1) is the most effective strategy.[6]
-
Protect the Boronic Acid: As mentioned previously, using a trifluoroborate or MIDA boronate derivative can significantly suppress protodeboronation by maintaining a very low concentration of the free boronic acid throughout the reaction.[9]
Data & Recommended Conditions
The following table provides a starting point for optimizing your reaction. Conditions should always be optimized for your specific coupling partner.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or RuPhos Pd G3 (1-3 mol%) | Forms the active Pd(0) species rapidly and cleanly, minimizing side reactions.[1][6] |
| Ligand | XPhos, RuPhos, SPhos (1.5-2 equiv. to Pd) | Bulky, electron-rich ligands that stabilize the catalyst and accelerate slow steps in the cycle.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases that effectively promote transmetalation without degrading the substrate.[1] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene | High-boiling aprotic solvents are generally effective. Water content should be minimized if protodeboronation is severe.[1] |
| Temperature | 80 - 110 °C | Necessary to overcome the steric and electronic barriers of the substrate.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated catalyst deactivation and side reactions.[4][7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Reagent Preparation: In an oven-dried Schlenk flask inside a glovebox, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Atmosphere Control: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Solvent Addition: Add the previously degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[1]
-
Degassing (Optional but Recommended): For maximum inertness, perform three freeze-pump-thaw cycles on the reaction mixture.[3]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC.[10][11]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analysis of a Deactivated Catalyst
If you suspect catalyst poisoning or degradation, analyzing the spent catalyst can provide crucial information.
-
Isolation: Under an inert atmosphere, carefully filter the reaction mixture to isolate the black precipitate (palladium black).
-
Washing: Wash the solid sequentially with the reaction solvent and then a more volatile solvent like hexane to remove adsorbed organic material. Dry under vacuum.
-
Analysis: Submit the isolated solid for analysis.
-
X-ray Photoelectron Spectroscopy (XPS): Determines the oxidation state of palladium and can identify surface poisons.[3][12]
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Provides elemental analysis of the precipitate.
-
Transmission Electron Microscopy (TEM): Visualizes the size and morphology of the palladium particles, confirming aggregation.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 13. Catalyst Characterization Techniques [hidenanalytical.com]
effect of base and solvent on 3-Borono-5-bromo-2-fluorobenzoic acid reactivity
Technical Support Center: 3-Borono-5-bromo-2-fluorobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and troubleshooting advice for experiments involving This compound , a uniquely substituted arylboronic acid. Its trifunctional nature—possessing a boronic acid, a bromine atom, and an electron-withdrawing fluoro-carboxyl system—presents specific challenges and opportunities in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
This document will address common issues related to the compound's reactivity, focusing on the critical roles of base and solvent selection to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling?
A1: The main challenges stem from the compound's electronic and structural properties:
-
Protodeboronation: The boronic acid group is susceptible to cleavage and replacement by a hydrogen atom, an undesired side reaction known as protodeboronation.[1] This is often accelerated by the presence of ortho-substituents (the fluorine atom) and the overall electron-deficient nature of the aromatic ring, especially under strong basic conditions.[2][3]
-
Reactivity of the C-Br Bond: While the bromine is a suitable coupling handle, the electron-withdrawing effects of the adjacent fluorine and the meta-carboxyl group can modulate its reactivity in the oxidative addition step of the catalytic cycle.[4]
-
Solubility and Acidity: The carboxylic acid moiety imparts acidic properties and influences the compound's solubility. The choice of base must account for the potential to form a carboxylate salt, which can alter solubility and reactivity.
-
Stability: Like many boronic acids, this reagent can be unstable, particularly under aqueous basic conditions, which are common for Suzuki couplings.[2][5]
Q2: I'm observing significant formation of 3-bromo-2-fluorobenzoic acid as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 3-bromo-2-fluorobenzoic acid is a classic sign of protodeboronation .[1] This side reaction is highly dependent on the reaction conditions, especially the base and the presence of a proton source (like water).
Causality & Mitigation Strategies:
-
Base Selection is Critical: Strong bases can accelerate protodeboronation.[6] The base's role is to activate the boronic acid for transmetalation, but an overly strong base can promote the undesired cleavage of the C-B bond.
-
Solvent Environment: While Suzuki couplings often benefit from some water to facilitate the dissolution of the base and the formation of the active boronate species, excess water can serve as a proton source for protodeboronation.[6]
-
Recommendation: Use a biphasic solvent system like 1,4-dioxane/water or toluene/water (e.g., in a 4:1 to 10:1 ratio).[7][8] This provides enough water to facilitate the reaction without creating an overly aqueous environment. For particularly sensitive substrates, consider using anhydrous solvents, though this may require careful optimization of other parameters.[6][7]
-
-
Temperature and Reaction Time: Higher temperatures can increase the rate of protodeboronation.[6]
-
Protect the Boronic Acid: For extremely challenging couplings, converting the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy.[7][9][10] These derivatives slowly release the free boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation.[1][2]
Troubleshooting Guide: Low Yield in Suzuki Coupling
This section provides a systematic approach to diagnosing and solving low-yield issues when this compound is used as the boronic acid partner.
Problem: My Suzuki coupling yield is low or the reaction has stalled.
Below is a logical workflow to troubleshoot the issue, starting with the most impactful variables: the base and solvent.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Reactions of 3-Borono-5-bromo-2-fluorobenzoic Acid
Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 3-Borono-5-bromo-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
The unique structure of this compound, featuring a boronic acid, a bromine atom, and a fluorine atom, presents distinct analytical challenges and opportunities. Accurate real-time or at-line monitoring is critical for reaction optimization, mechanistic understanding, and ensuring the quality of the final product. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
General Workflow for Reaction Monitoring
The selection of an analytical method is contingent on the specific data required, such as quantitative conversion, structural confirmation of byproducts, or high-throughput screening.[1] The general workflow involves careful sampling followed by analysis using one or more complementary techniques.
Caption: General workflow for monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for quantitative analysis of reaction mixtures, offering high resolution and sensitivity. However, the polar and reactive nature of boronic acids can lead to several chromatographic challenges.
Troubleshooting Q&A: HPLC Analysis
| Question/Issue | Potential Cause & Scientific Explanation | Recommended Solution & Optimization |
| My boronic acid peak is tailing or showing poor shape. | 1. Secondary Silanol Interactions: The acidic boronic acid group can interact with residual, un-capped silanol groups on standard silica-based C18 columns, causing peak tailing. 2. Metal Chelation: Boronic acids can chelate with trace metals in the HPLC system or column hardware. | 1. Modify Mobile Phase: Add a competitive agent like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions. 2. Use a Modern Column: Employ a column with advanced end-capping or a different stationary phase (e.g., Phenyl-Hexyl) that offers alternative selectivity for aromatic compounds.[2] Waters MaxPeak™ Premier Columns are designed to reduce such interactions. |
| I'm seeing a new, unexpected peak that grows over time in the autosampler. | On-Column or In-Vial Hydrolysis: Boronic acids can be unstable in aqueous or protic solvents, leading to degradation.[3] The most common side reaction is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid with a hydrogen atom.[4] For your compound, this would form 3-bromo-5-fluorobenzoic acid. | 1. Use Aprotic Diluent: Prepare samples in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) and inject them promptly.[3] 2. Cool the Autosampler: Set the autosampler temperature to 4-10 °C to slow down degradation. 3. Confirm Identity: Use LC-MS to confirm the mass of the unexpected peak. The mass of the protodeboronated product (C₇H₄BrFO₂) is 219.01 g/mol .[5][6] |
| My retention times are drifting between injections. | 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially with ion-pairing reagents or buffers. 2. Temperature Fluctuations: Ambient temperature changes can affect viscosity and retention. 3. Mobile Phase Composition: Improperly mixed or degassing mobile phase can cause pressure fluctuations and retention shifts. | 1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible results.[2] 3. Properly Prepare Mobile Phase: Premix and thoroughly degas all mobile phase components. |
| How can I selectively detect my boronic acid if co-elution occurs? | Lack of Specificity with UV Detection: UV detection is universal for chromophoric compounds and cannot distinguish between the boronic acid and other structurally similar impurities or byproducts. | Post-Column Derivatization: For highly selective detection, a post-column reaction with a reagent like alizarin can be employed. This reaction forms a fluorescent complex specifically with boronic acids, which can be monitored by a fluorescence detector.[7][8] This method is highly specific and can achieve low limits of detection.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR spectroscopy is unparalleled for its ability to provide detailed structural information, making it ideal for confirming product identity and identifying byproducts.[9] The presence of ¹⁹F and ¹¹B nuclei in this compound offers unique handles for reaction monitoring.
Troubleshooting Q&A: NMR Analysis
| Question/Issue | Potential Cause & Scientific Explanation | Recommended Solution & Optimization |
| The B(OH)₂ proton signal is broad or has disappeared. | Proton Exchange: The two protons on the boronic acid hydroxyl groups are acidic and rapidly exchange with trace amounts of water or other protic species (e.g., methanol) in the deuterated solvent. This is a common phenomenon and does not necessarily indicate reaction completion. | 1. Use a Dry Solvent: Use a high-quality, dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃ stored over molecular sieves). 2. Monitor Other Signals: Do not rely on the B(OH)₂ signal for quantification. Instead, monitor the disappearance of aromatic proton signals of the starting material and the appearance of new aromatic signals from the product. |
| How can I directly monitor the boron-containing species? | ¹H NMR Limitation: Proton NMR only indirectly observes the boronic acid moiety through its effect on neighboring protons. | Utilize ¹¹B NMR: ¹¹B NMR spectroscopy is a powerful, direct method for observing boron species.[2] The boronic acid (trigonal) and its corresponding boronate ester or "ate" complex (tetrahedral) will have distinct chemical shifts, allowing for in-situ monitoring of the reaction's key intermediates.[10][11] |
| My reaction mixture is complex. How can I simplify the spectrum? | Signal Overlap in ¹H NMR: In complex reaction mixtures, the aromatic regions of the ¹H NMR spectrum can be crowded with overlapping signals from starting materials, products, and byproducts. | Leverage ¹⁹F NMR: Since the starting material and likely product both contain a fluorine atom, ¹⁹F NMR is an excellent tool for monitoring this specific reaction.[9] It provides a much simpler spectrum with less signal overlap. The chemical shift of the fluorine will change as the substitution on the ring changes, allowing for clear quantification of reactant consumption and product formation.[12] |
| I suspect protodeboronation is occurring. How can I confirm this with NMR? | Formation of a New Spin System: Protodeboronation replaces the -B(OH)₂ group with a -H atom, creating 3-bromo-5-fluorobenzoic acid. This changes the substitution pattern and thus the coupling and chemical shifts of the remaining aromatic protons. | Analyze Aromatic Signals: In the ¹H NMR spectrum, look for the appearance of a new set of aromatic signals corresponding to 3-bromo-5-fluorobenzoic acid. In the ¹⁹F NMR, a new singlet or multiplet will appear at a chemical shift characteristic of the protodeboronated product. |
Mass Spectrometry (MS) Troubleshooting
When coupled with liquid chromatography (LC-MS), mass spectrometry is invaluable for identifying reaction components, especially low-level impurities and byproducts.[1] However, boronic acids can exhibit complex behavior in an MS source.
Troubleshooting Q&A: MS Analysis
| Question/Issue | Potential Cause & Scientific Explanation | Recommended Solution & Optimization |
| I see multiple ions for my starting material, complicating the spectrum. | 1. Boroxine Formation: In the MS source, three molecules of the boronic acid can dehydrate and cyclize to form a trimeric anhydride known as a boroxine. This is a very common issue that complicates analysis.[13] 2. Adduct Formation: The boronic acid can form adducts with solvents (e.g., methanol, acetonitrile) or salts (e.g., sodium, ammonium) present in the mobile phase.[14] | 1. Optimize MS Source Conditions: Adjusting the cone voltage (typically to a lower value like 25 V) can minimize in-source fragmentation and dehydration, favoring the detection of the parent ion [M-H]⁻.[15] 2. Simplify Mobile Phase: Use a simple mobile phase like 10 mM ammonium acetate in water and acetonitrile, which provides a consistent adduct ([M+CH₃COO]⁻) or deprotonated ion ([M-H]⁻) and is less prone to forming complex adducts.[14][15] |
| I can't detect my boronic acid at all or the signal is very weak. | Poor Ionization: The compound may not ionize efficiently under the chosen conditions (e.g., positive vs. negative mode). | Switch Ionization Mode: Analyze samples in both positive and negative electrospray ionization (ESI) modes. Boronic acids, being acidic, often show a much stronger and cleaner signal as the deprotonated [M-H]⁻ ion in negative mode. |
| How can I avoid derivatization for analysis? | Instability Concerns: Historically, derivatization was used to make boronic acids more stable and volatile for GC analysis.[16] However, this adds extra steps and potential for errors. | Use UPLC-ESI-MS: Modern Ultra-High-Performance Liquid Chromatography coupled with ESI-MS is highly effective for analyzing boronic acids without any pre-derivatization.[14][15] The rapid analysis time (often around one minute) minimizes on-column degradation.[14] |
General FAQs on this compound Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]
- 7. research.wur.nl [research.wur.nl]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Couplings with 3-Borono-5-bromo-2-fluorobenzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Borono-5-bromo-2-fluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent—featuring ortho-fluoro and ortho-borono groups alongside a carboxylic acid—presents significant steric and electronic challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your synthesis.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in coupling reactions with this compound is the severe steric congestion around the reactive sites. The ortho-fluoro and ortho-boronic acid groups flank the carbon-bromine bond (when used as the halide partner) and create a crowded environment around the boronic acid itself. This steric bulk impedes key steps in the palladium catalytic cycle, namely the transmetalation and the final reductive elimination, which are necessary to form the desired biaryl product.[1][2] Overcoming this requires carefully optimized conditions, particularly the choice of catalyst, ligand, and base.
Figure 1: Steric hindrance from ortho-substituents.
Troubleshooting Guide
This section addresses common problems encountered during coupling reactions. Each answer provides a mechanistic explanation and actionable steps for optimization.
Q1: My reaction shows low or no conversion of the starting materials. What are the primary causes and solutions?
A1: Low conversion in sterically demanding couplings is a frequent issue. The root cause is often an inefficient catalyst system that cannot overcome the high activation energies for one or more steps in the catalytic cycle.[3]
-
Mechanistic Insight: The key steps slowed by steric hindrance are transmetalation (transfer of the aryl group from boron to palladium) and reductive elimination (formation of the C-C bond from the palladium complex).[1] Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-donating enough to facilitate these steps with hindered substrates.
-
Actionable Solutions:
-
Switch to a Specialized Ligand: The single most effective change is to use a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC). These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species and accelerate the difficult reductive elimination step.[1][4][5]
-
Increase Temperature: More forcing conditions are often necessary. Increasing the temperature to 80–110 °C can provide the energy needed to overcome the activation barriers.[1]
-
Select a Stronger Base: A strong, non-nucleophilic base is crucial for activating the boronic acid to form the borate anion, which is more reactive in transmetalation.[6]
-
| Parameter | Recommendation for Hindered Couplings | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or modern precatalysts (e.g., XPhos Pd G3) | Pd(II) sources are common, but Pd(0) sources or precatalysts ensure efficient generation of the active catalyst. |
| Ligand | Biaryl Phosphines: XPhos, SPhos, RuPhos.[1] NHCs: IPr, IMes.[4][7] | Bulky, electron-rich ligands stabilize the Pd(0) center, promote oxidative addition, and are essential for accelerating reductive elimination.[8][9] |
| Base | K₃PO₄ (finely powdered, anhydrous), Cs₂CO₃, K₂CO₃ | Stronger bases facilitate the formation of the reactive borate species, which is critical for the transmetalation step.[6][10] |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Aprotic polar solvents are generally effective. A small amount of water can aid in dissolving the base and activating the boronic acid.[11] |
| Temperature | 80–110 °C | Higher temperatures are often required to overcome the steric barrier.[1] |
Q2: My desired product is forming, but I see a significant amount of a side product from protodeboronation. How can I prevent this?
A2: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. It is a common side reaction, especially with electron-rich or sterically hindered boronic acids, and is often promoted by water and heat.[12]
-
Mechanistic Insight: The C–B bond is susceptible to hydrolysis under the reaction conditions. The presence of excess water, protic solvents, or certain bases can facilitate this undesired pathway, consuming your starting material.
-
Actionable Solutions:
-
Use Anhydrous Conditions: Employ anhydrous solvents and a finely powdered, anhydrous base like K₃PO₄. While a small amount of water can be beneficial, excess water can promote protodeboronation.[12]
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate ester. These derivatives are more resistant to protodeboronation and release the boronic acid in situ under the reaction conditions.[13]
-
Modify the Base: In some cases, switching to a fluoride source like CsF or KF can be effective, as the resulting fluoroborate is less prone to protonolysis.[13]
-
Q3: The homocoupling of my boronic acid is a major side product. What causes this and how can I minimize it?
A3: Homocoupling (the dimerization of two boronic acid molecules) is typically caused by the presence of oxygen in the reaction mixture or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[11]
-
Mechanistic Insight: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.
-
Actionable Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents (including any water used) and the reaction vessel. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in situ reduction, which can sometimes be inefficient and lead to side reactions.[1] Modern precatalysts are also designed for clean and rapid generation of the active Pd(0) species.
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which specific palladium catalysts and ligands are most effective for this hindered substrate?
A1: For substrates like this compound, catalyst systems featuring bulky, electron-rich monophosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are state-of-the-art.[5][9][14]
-
Buchwald-type Biarylphosphine Ligands (e.g., XPhos, SPhos): These ligands are highly effective because their steric bulk promotes the formation of a monoligated L-Pd(0) species, which is the active catalyst. Their strong electron-donating ability accelerates both the oxidative addition and, crucially, the rate-limiting reductive elimination step.[1][15]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHCs are excellent σ-donors, even more so than phosphines. This strong σ-donation forms a very stable bond to palladium, creating robust catalysts that are resistant to decomposition at high temperatures. Some NHC ligands also possess "flexible steric bulk," which allows the catalyst to adapt its conformation to accommodate hindered substrates during the catalytic cycle.[4][7]
Q2: How does the choice of base influence the reaction outcome?
A2: The base plays multiple critical roles in the Suzuki-Miyaura coupling.[16] Its selection is paramount for success with challenging substrates.
-
Activation of the Boronic Acid: The base reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic borate species [R-B(OH)₃]⁻. This "ate" complex is much more efficient at transferring its organic group to the palladium center during transmetalation.[10][13]
-
Participation in the Catalytic Cycle: The base also facilitates the regeneration of the active palladium catalyst. For sterically hindered couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to drive the equilibrium towards the formation of the active borate complex, thereby accelerating the sluggish transmetalation step.[6]
Q3: Should I be concerned about the carboxylic acid group? Does it need to be protected?
A3: The carboxylic acid group adds another layer of complexity. It is acidic and can react with the base. In some cases, it can also coordinate to the palladium center, potentially inhibiting catalysis.[17][18]
-
To Protect or Not to Protect: In many optimized protocols using strong inorganic bases like K₃PO₄, protection is not necessary. The reaction proceeds with the free carboxylic acid. However, if you are experiencing low yields, solubility issues, or catalyst inhibition, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a valid strategy to try. This removes the acidic proton and reduces the potential for catalyst chelation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Biaryl Structures Derived from 3-Borono-5-bromo-2-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the precise construction and unambiguous validation of molecular architecture are paramount. The trifunctional nature of 3-borono-5-bromo-2-fluorobenzoic acid presents it as a versatile scaffold, yet its reactivity demands rigorous structural confirmation of its derivatives. This guide provides an in-depth comparison of product validation strategies, focusing on a representative Suzuki-Miyaura coupling reaction. We will contrast this with an alternative C-C bond-forming strategy, the Heck reaction, to highlight the nuances in experimental design and data interpretation critical for ensuring scientific integrity.
The Strategic Importance of this compound
This compound is a valuable starting material in medicinal chemistry and materials science. Its three distinct functional groups—a boronic acid, a bromine atom, and a carboxylic acid—offer orthogonal handles for sequential chemical modifications. The fluorine atom ortho to the carboxylic acid introduces conformational constraints and modulates the electronic properties of the aromatic ring, which can be crucial for biological activity and material performance.
The boronic acid and bromine functionalities are prime candidates for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures. The validation of the resulting product's structure is not merely a procedural step but a cornerstone of reliable and reproducible research.
Core Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide.[1][2][3] In the context of our starting material, the boronic acid moiety can react with an aryl halide, or the bromine atom can react with an arylboronic acid. For this guide, we will explore the latter, a common and efficient approach to biaryl synthesis.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the active catalyst.[4]
Representative Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-3-(4-methoxyphenyl)benzoic acid
This protocol is a representative example based on established procedures for Suzuki-Miyaura couplings of similar substrates.[2][4][5]
1. Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
The choice of base and catalyst/ligand system is crucial and often requires optimization depending on the specific substrates.[6]
2. Solvent Addition and Degassing:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 Dioxane/Water).
-
Further degas the reaction mixture by bubbling argon through it for 15-20 minutes.
3. Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and wash with 1N HCl to remove the inorganic base and any unreacted boronic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.
Product Structure Validation Workflow
A multi-technique approach is essential for the unambiguous validation of the product structure. Each technique provides a piece of the puzzle, and together they form a self-validating system.
Data Presentation: Expected Analytical Data for 5-Bromo-2-fluoro-3-(4-methoxyphenyl)benzoic acid
The following table summarizes the expected analytical data for the successful validation of the target product. This data is predicted based on known spectral characteristics of similar compounds.[7][8][9][10][11][12][13][14][15][16]
| Analytical Technique | Parameter | Expected Observation | Rationale for Validation |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons in the 6.8-8.2 ppm range; a singlet for the methoxy group around 3.8 ppm; a broad singlet for the carboxylic acid proton >10 ppm. | Confirms the presence of both aromatic rings, the methoxy group, and the carboxylic acid. The splitting patterns and coupling constants provide information on the substitution pattern. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbonyl carbon ~165-170 ppm; aromatic carbons in the 110-160 ppm range; methoxy carbon ~55 ppm. | Confirms the number of distinct carbon environments and the presence of the carbonyl and methoxy groups. C-F coupling can be observed. |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | A singlet or a multiplet (depending on coupling with nearby protons) in the typical range for aryl fluorides. | Confirms the presence and electronic environment of the fluorine atom on the benzoic acid ring. |
| Mass Spectrometry (HRMS) | m/z | The exact mass of the molecular ion [M+H]⁺ or [M-H]⁻ should be observed. | Provides unambiguous confirmation of the molecular formula. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be present. |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹); a sharp C=O stretch (~1700 cm⁻¹); C-O stretches for the ether and carboxylic acid; C-Br and C-F stretches in the fingerprint region. | Confirms the presence of key functional groups: carboxylic acid, ether, and carbon-halogen bonds. |
Comparative Reaction: The Heck Reaction
As an alternative to the Suzuki-Miyaura coupling for forming a C-C bond, the Heck reaction offers a different strategic approach.[17][18] It typically involves the coupling of an aryl halide with an alkene.[19] To provide a meaningful comparison, we will consider the Heck reaction of a related starting material, 5-bromo-2-fluorobenzoic acid, with styrene. This reaction would yield a stilbene derivative.
Reaction Principle
The Heck reaction also proceeds via a palladium-catalyzed cycle, but the coupling partner is an alkene instead of an organoboron species. The key steps are oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[17][18]
Comparison of Synthetic Strategies
| Feature | Suzuki-Miyaura Coupling | Heck Reaction |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp²) |
| Coupling Partners | Organoboron compound + Organohalide | Alkene + Organohalide |
| Key Byproducts | Boron-containing salts | Stoichiometric base salts |
| Scope | Extremely broad, vast number of commercially available boronic acids.[3] | Broad for alkenes and aryl halides; can be sensitive to steric hindrance.[17][18] |
| Stereoselectivity | Not applicable for this biaryl synthesis. | Typically yields the trans-alkene product. |
| Validation Nuances | Confirmation of the new biaryl linkage. | Confirmation of the new vinyl linkage and its stereochemistry (E or Z). |
The choice between these two powerful reactions depends on the desired final product and the availability of starting materials. The Suzuki-Miyaura coupling is generally the go-to method for biaryl synthesis due to its broad scope and high functional group tolerance. The Heck reaction is invaluable for the synthesis of substituted alkenes.
Conclusion
The validation of product structures from reactions of multifunctional starting materials like this compound is a critical aspect of synthetic chemistry. A systematic and multi-faceted analytical approach, combining NMR, MS, and FTIR, is essential for unambiguous structure elucidation. By understanding the underlying mechanisms of the chosen synthetic route, such as the Suzuki-Miyaura coupling, and being aware of alternative pathways like the Heck reaction, researchers can make informed decisions in both the synthesis and the validation stages of their work. This rigorous approach ensures the reliability and reproducibility of scientific findings, which is of utmost importance in the fields of drug discovery and materials science.
References
- 1. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]
- 10. magritek.com [magritek.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 5-BROMO-3-FLUORO-2-METHYLBENZOIC ACID | CymitQuimica [cymitquimica.com]
- 13. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum [chemicalbook.com]
- 15. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. mdpi.com [mdpi.com]
- 18. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sctunisie.org [sctunisie.org]
A Senior Application Scientist’s Guide to the Spectroscopic Confirmation of 3-Borono-5-bromo-2-fluorobenzoic Acid Derivatives
Introduction: The Significance of a Multi-Substituted Building Block
In the landscape of modern drug discovery and development, the precision of molecular architecture is paramount. Arylboronic acids are indispensable reagents, serving as critical building blocks in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] The compound 3-Borono-5-bromo-2-fluorobenzoic acid is a particularly valuable intermediate. Its trifunctional nature—possessing a boronic acid for coupling, a bromine atom for further functionalization, and a fluorine atom to modulate physicochemical properties—makes it a powerful tool for medicinal chemists.[2] The incorporation of boron-containing compounds into drug candidates has grown tremendously, leading to FDA-approved drugs for treating conditions like multiple myeloma.[3][4][5][6]
Given its synthetic utility, the unambiguous structural confirmation of this molecule and its derivatives is not merely an academic exercise; it is a critical quality control step that underpins the success of subsequent, often complex, synthetic campaigns. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques, explaining not just how to analyze the data, but why specific experimental choices are made to create a self-validating, trustworthy analytical workflow.
The Analytical Challenge: Deconstructing the Molecule
Before delving into the techniques, we must first identify the key structural features of this compound that require confirmation:
-
Benzoic Acid Core: The presence of the carboxylic acid (-COOH) attached to an aromatic ring.
-
Substitution Pattern: The precise 1, 2, 3, 5-tetrasubstitution on the benzene ring.
-
Boronic Acid Moiety: The -B(OH)₂ group, the reactive handle for cross-coupling.
-
Halogen Atoms: The distinct presence and location of both a bromine and a fluorine atom.
No single analytical technique can unequivocally confirm all these features simultaneously. Therefore, we employ a synergistic, multi-technique approach where the strengths of one method compensate for the limitations of another, building a robust and irrefutable structural proof.
Spectroscopic Confirmation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic confirmation.
Mass Spectrometry (MS): The First Verdict on Identity
Mass spectrometry delivers the most direct evidence of a molecule's identity: its molecular weight and elemental composition. For a halogenated compound, it provides a uniquely definitive signature.
Causality Behind the Choice: We start with MS because it quickly answers two fundamental questions: "Did we make a molecule of the correct mass?" and "Does it contain the expected halogen atoms?"
-
Molecular Ion Peak (M⁺): The calculated molecular weight for C₇H₅BBrFO₄ is approximately 262.83 g/mol .[7] The primary goal is to find an ion corresponding to this mass.
-
The Bromine Isotopic Pattern: This is the critical, trust-building feature. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8][9] Consequently, any fragment containing one bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[8][10][11] This pattern is a virtually infallible indicator of a monobrominated compound.
-
High-Resolution Mass Spectrometry (HRMS): For ultimate confidence, HRMS provides an exact mass measurement to four or more decimal places. This allows for the calculation of a single, unambiguous molecular formula, confirming the presence of C, H, B, Br, F, and O in the correct proportions.
| Technique | Information Provided | Expected Result for C₇H₅BBrFO₄ |
| Low-Resolution MS | Nominal Molecular Weight & Isotopic Pattern | M⁺ peak at m/z ≈ 263 and M+2 peak at m/z ≈ 265, with roughly equal intensity. |
| High-Resolution MS | Exact Mass & Molecular Formula | Exact mass measurement consistent with the calculated value for C₇H₅BBrFO₄. |
Infrared (IR) Spectroscopy: A Rapid Functional Group Scan
FTIR is a fast, simple, and powerful technique for identifying the key functional groups present in the molecule. It serves as a rapid quality check before proceeding to more time-consuming analyses.
Causality Behind the Choice: The IR spectrum provides immediate confirmation of the benzoic acid moiety, which is characterized by two highly distinctive absorption bands.
-
Carboxylic Acid O-H Stretch: A hallmark feature is the extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹. This breadth is due to the strong hydrogen bonding in the carboxylic acid dimer.[12][13][14] Its presence is a strong indicator of the -COOH group.
-
Carbonyl C=O Stretch: A strong, sharp peak will appear around 1680-1700 cm⁻¹, which is characteristic of the carbonyl in an aromatic carboxylic acid.[12][14]
-
Boronic Acid B-O Stretch: A strong absorption in the 1300-1400 cm⁻¹ range is indicative of the B-O single bond.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | ~2500 - 3300 | Very Broad, Strong |
| Carboxylic Acid | C=O stretch | ~1680 - 1700 | Sharp, Strong |
| Boronic Acid | B-O stretch | ~1300 - 1400 | Strong |
| Aromatic Ring | C=C stretch | ~1450 - 1600 | Medium, Sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms. For a complex molecule like this, a suite of NMR experiments is required for full, authoritative confirmation.
Causality Behind the Choice: While MS and IR confirm mass and functional groups, only NMR can definitively establish the precise substitution pattern and confirm the chemical state of magnetically active nuclei like ¹H, ¹³C, ¹⁹F, and ¹¹B.
¹H NMR: Mapping the Proton Environment
-
Aromatic Protons: The two protons on the aromatic ring are in different chemical environments and will appear as distinct signals. Their chemical shifts (typically > 7.0 ppm) and coupling patterns (splitting) will be influenced by the adjacent fluorine, bromine, and carboxyl groups, providing crucial information about their relative positions.
-
Acidic Protons: The protons of the carboxylic acid (-COOH) and boronic acid (-B(OH)₂) are acidic and often exchange with deuterated solvents. They typically appear as broad singlets that may disappear upon addition of D₂O.
¹³C NMR: Visualizing the Carbon Skeleton
-
This technique should reveal seven distinct carbon signals, one for each unique carbon atom in the molecule. The chemical shifts confirm the presence of aromatic carbons and the carboxyl carbon (~165-170 ppm). The carbon directly bonded to the boron atom (the ipso-carbon) often shows a broader signal and its detection provides direct evidence of the C-B bond.[15]
¹⁹F NMR: An Unambiguous Fluorine Probe
-
Given the prevalence of fluorinated compounds in pharmaceuticals, ¹⁹F NMR is a critical validation step.[2][16] It is highly specific and sensitive. The spectrum should show a single resonance, confirming the presence of one and only one fluorine atom in the molecule.
¹¹B NMR: The Boron Litmus Test
-
This is the most direct method for confirming the boronic acid group.[17][18] An sp²-hybridized arylboronic acid typically gives a single, somewhat broad signal in the range of 27-30 ppm.[19] This experiment definitively proves the presence of the boron atom in its correct chemical state. It is crucial to use quartz NMR tubes for this experiment to avoid a large, broad background signal originating from borosilicate glass tubes.[17]
Summary of Expected NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Information Confirmed |
| ¹H | > 7.0 (Aromatic) | Substitution pattern, number of aromatic protons. |
| Variable, Broad (Acidic) | Presence of -COOH and -B(OH)₂ groups. | |
| ¹³C | 120-150 (Aromatic, C-B) | Complete carbon skeleton, C-B bond. |
| ~165-170 (Carbonyl) | Presence of carboxylic acid. | |
| ¹⁹F | -95 to -105 | Presence and environment of the single fluorine atom. |
| ¹¹B | 27-30 | Unambiguous presence of the sp² boronic acid group. |
Data Interpretation Logic
The following diagram outlines the decision-making process for integrating the data from all spectroscopic techniques.
Caption: Decision tree for data validation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube (a quartz tube is required for ¹¹B NMR).
-
Instrumentation: Utilize a multi-nuclear NMR spectrometer operating at a field strength of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans with a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire 1024 or more scans using proton decoupling.
-
¹⁹F NMR: Acquire with proton decoupling. Reference externally to a known standard (e.g., CFCl₃).
-
¹¹B NMR: Acquire in a quartz tube. Reference externally to BF₃·OEt₂.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use any modern FTIR spectrometer with an ATR attachment.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, typically coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire data in either positive or negative ion mode to observe the protonated [M+H]⁺ or deprotonated [M-H]⁻ species, respectively. The instrument software will compare the measured exact mass to calculated values for potential molecular formulas.
Conclusion: A Triad of Trustworthy Techniques
The structural confirmation of this compound is a clear demonstration of the power of a multi-technique analytical approach. While each spectroscopic method provides valuable pieces of the puzzle, it is their collective, corroborating evidence that builds an unshakeable foundation of trust in the material's identity and purity. Mass spectrometry confirms the molecular formula and the crucial presence of bromine. FTIR spectroscopy provides a rapid and definitive check for the core carboxylic acid functionality. Finally, a full suite of multinuclear NMR experiments meticulously maps the atomic framework, confirming the precise substitution pattern and the chemical nature of the fluorine and boron atoms. For the researcher, scientist, or drug development professional, this comprehensive, self-validating workflow is not just best practice—it is an essential protocol for ensuring the integrity and success of downstream applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
A Comparative Guide to the Purity Assessment of Synthesized 3-Borono-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural integrity of building blocks is paramount. 3-Borono-5-bromo-2-fluorobenzoic acid is a key reagent valued for its trifunctional nature, presenting opportunities for diverse synthetic transformations, including Suzuki-Miyaura cross-coupling reactions. The purity of this compound directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of novel chemical entities.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical resource, offering field-proven insights and detailed experimental protocols to enable researchers to make informed decisions for their analytical workflows.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound can give rise to several process-related impurities. A thorough understanding of these potential contaminants is crucial for developing robust analytical methods.
-
Protodeboronation Product: The most common impurity is the product of protodeboronation, 3-Bromo-5-fluorobenzoic acid, where the boronic acid moiety is replaced by a hydrogen atom. This can occur during the synthesis or upon storage.
-
Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a trimeric anhydride known as a boroxine. This is a reversible process that can complicate analysis.
-
Starting Materials and Reagents: Residual starting materials and reagents from the synthetic route may also be present in the final product.
-
Isomeric Impurities: Depending on the synthetic strategy, positional isomers of the target molecule could be formed.
A Multi-Modal Approach to Purity Assessment
A single analytical technique is often insufficient to provide a complete picture of the purity of a compound. A well-designed purity assessment strategy will leverage the complementary strengths of several methods.
Caption: A comprehensive workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC with UV detection is a robust and widely used method for determining the purity of arylboronic acids and their derivatives. It excels at separating the target compound from its impurities, allowing for accurate quantification.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Rationale: The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. The gradient elution ensures that both polar and non-polar impurities are effectively separated.
Data Presentation: Representative HPLC Data
| Compound | Retention Time (min) | Relative Area (%) |
| 3-Bromo-5-fluorobenzoic acid (Protodeboronation Impurity) | 8.5 | 1.2 |
| This compound | 10.2 | 98.5 |
| Boroxine | 12.1 | 0.3 |
Note: This is a representative chromatogram. Retention times may vary depending on the specific HPLC system and column used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the identity and structure of the synthesized compound. A combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides a wealth of information.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can disrupt the formation of boroxines.
-
¹H NMR: Provides information on the number and environment of protons in the molecule. The aromatic protons will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹¹B NMR: The chemical shift of the boron atom can confirm the presence of the boronic acid functionality.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is critical. Protic solvents like methanol-d₄ can lead to the exchange of the boronic acid protons, while aprotic solvents like CDCl₃ may not prevent the formation of boroxines, leading to complex and difficult-to-interpret spectra.
Data Presentation: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.8 - 8.2 | m |
| ¹³C | 115 - 165 | m |
| ¹¹B | 28 - 32 | br s |
| ¹⁹F | -110 to -120 | s |
Note: These are predicted chemical shifts. Actual values may vary.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it combines the separation power of HPLC with the detection capabilities of MS.
Experimental Protocol: LC-MS Analysis
-
LC System: A UPLC or HPLC system.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids.
-
Mobile Phase: Similar to the HPLC-UV method, a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate is typically used.[1]
Trustworthiness of the Protocol: ESI in negative mode will readily deprotonate the carboxylic acid and boronic acid moieties, leading to the observation of the [M-H]⁻ ion, providing a clear confirmation of the molecular weight.
Data Presentation: Expected Mass Spectral Data
| Ion | Expected m/z |
| [M-H]⁻ | 260.8/262.8 |
| [M+HCOO]⁻ | 306.8/308.8 |
Note: The presence of two major peaks with a ~1:1 intensity ratio is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Comparison of Analytical Techniques
| Feature | HPLC-UV | NMR Spectroscopy | Mass Spectrometry |
| Primary Use | Purity and impurity quantification | Structural elucidation and identification | Molecular weight confirmation and impurity identification |
| Strengths | High sensitivity, excellent for quantification | Provides detailed structural information, can be quantitative (qNMR) | High sensitivity, provides molecular weight information |
| Limitations | Requires reference standards for impurity identification | Lower throughput, can be complex to interpret | May not be quantitative without standards, structural information is limited |
| Cost | Moderate | High | High |
| Throughput | High | Low | Moderate to High |
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC-UV is the method of choice for routine purity determination and impurity profiling due to its robustness and quantitative power. NMR spectroscopy is essential for unambiguous structural confirmation and can provide quantitative information through qNMR. Mass spectrometry, particularly when coupled with liquid chromatography, is invaluable for confirming the molecular weight and identifying unknown impurities.
By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic building block, thereby facilitating the advancement of their research and development programs.
References
A Senior Application Scientist's Guide to Catalytic Efficiency in 3-Borono-5-bromo-2-fluorobenzoic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of a catalytic system is paramount to achieving optimal efficiency, yield, and selectivity. This is particularly true for complex substrates such as 3-Borono-5-bromo-2-fluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a boronic acid, a bromo substituent, and a fluorine atom—on a benzoic acid scaffold presents a unique set of challenges and opportunities for catalytic cross-coupling reactions.
This guide provides an in-depth comparison of catalytic systems for the coupling of this compound, with a primary focus on the widely employed Suzuki-Miyaura reaction. We will delve into the nuances of catalyst and ligand selection, the impact of reaction parameters, and provide field-proven insights to empower researchers in designing and executing successful coupling strategies.
The Suzuki-Miyaura Reaction: A Cornerstone for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] For this compound, this reaction enables the strategic coupling at the C-Br bond, leading to the synthesis of complex biaryl carboxylic acids.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step, and thus the overall catalytic turnover, is profoundly influenced by the choice of the palladium source, the phosphine ligand, the base, and the solvent system.
The Critical Role of the Phosphine Ligand
The phosphine ligand is arguably the most critical component in tailoring the catalytic activity for a specific substrate.[3] The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination. For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are generally preferred.[4] These ligands stabilize the palladium center and promote the challenging oxidative addition of the aryl bromide.[4]
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Ar [label="Ar-Pd(II)-Br(L)₂"]; Transmetalation [label="Transmetalation\n[Ar'B(OH)₂]", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Ar_Ar [label="Ar-Pd(II)-Ar'(L)₂"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Ar; PdII_Ar -> Transmetalation [label="Ar'B(OH)₂\nBase"]; Transmetalation -> PdII_Ar_Ar; PdII_Ar_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
While a direct head-to-head comparison of catalytic systems for this compound is not extensively documented in a single study, we can draw valuable insights from the literature on structurally and electronically similar substrates, such as other substituted bromobenzoic acids.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations & Rationale |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate to Good | A classic and reliable catalyst, but may require higher temperatures and longer reaction times for challenging substrates. The triphenylphosphine ligand offers good stability but may not be optimal for sterically hindered couplings.[5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | SPhos is a bulky, electron-rich biaryl phosphine ligand that excels in coupling sterically demanding aryl bromides.[4][5] The use of a strong base like K₃PO₄ is often beneficial. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80-100 | 2-12 | High | The dppf ligand provides a good balance of steric bulk and electronic properties, making it a versatile choice for a range of Suzuki couplings.[5] |
| Pd/C | - | K₂CO₃ | EtOH/H₂O | 80 | 4 | Good to Excellent | A heterogeneous catalyst that offers the significant advantage of easy removal and potential for recycling, aligning with green chemistry principles.[6][7] |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 12 | Good to High | Nickel-based catalysts are emerging as a cost-effective alternative to palladium and can exhibit high reactivity in cross-coupling reactions.[5] |
Key Insights:
-
Ligand is Key: For substrates like this compound, the choice of a bulky and electron-rich phosphine ligand such as SPhos or XPhos is often crucial for achieving high catalytic efficiency.[3][4] These ligands facilitate the rate-limiting oxidative addition step.
-
Base Matters: The choice of base is critical not only for the transmetalation step but also to prevent unwanted side reactions. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₃PO₄ are commonly employed.[6][7]
-
Solvent Systems: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is frequently used to dissolve both the organic and inorganic reaction components.[5][7]
-
Temperature Optimization: While some modern catalyst systems can operate at room temperature, elevated temperatures (80-100 °C) are often necessary to drive the reaction to completion for less reactive substrates.[6][7]
Exploring Alternative Coupling Reactions
While the Suzuki-Miyaura reaction is the workhorse for this transformation, other cross-coupling reactions can be considered for the functionalization of this compound, each with its own set of catalytic requirements.
-
Heck Coupling: This reaction couples the aryl bromide with an alkene. Palladium catalysts are also employed here, often with phosphine ligands. The reaction conditions can be harsher than Suzuki-Miyaura couplings.[8][9]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, co-catalyzed by palladium and copper.[10][11]
-
Chan-Lam Coupling: This copper-catalyzed reaction could potentially be used to form a C-N or C-O bond at the boronic acid position, offering an alternative synthetic route.[2][12]
-
Decarboxylative Coupling: In some cases, the carboxylic acid group itself can be used as a coupling handle in a decarboxylative cross-coupling reaction, though this is less common for this specific substrate.[13][14]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[5]
dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Substrates, Base)"]; Inert [label="Inert Atmosphere\n(Evacuate/Backfill)"]; Solvent [label="Add Degassed Solvent"]; Catalyst [label="Add Catalyst"]; Reaction [label="Heat and Stir\n(Monitor Progress)"]; Workup [label="Aqueous Workup"]; Extraction [label="Product Extraction"]; Purification [label="Purification"]; End [label="End Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Catalyst; Catalyst -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> End; } caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The catalytic coupling of this compound is a powerful tool for the synthesis of complex molecular architectures. While the Suzuki-Miyaura reaction stands out as the most versatile and efficient method, a deep understanding of the interplay between the catalyst, ligand, base, and solvent is crucial for success. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, offer superior performance for this challenging substrate. By leveraging the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Biological Activity Screening of Novel Compounds Derived from 3-Borono-5-bromo-2-fluorobenzoic acid
Introduction: The Rationale for Exploring 3-Borono-5-bromo-2-fluorobenzoic acid Derivatives
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that can be readily diversified to generate libraries of biologically active compounds is of paramount importance. This compound presents itself as a particularly attractive starting material for several key reasons. Its structure incorporates multiple reactive handles: a boronic acid, a bromine atom, and a carboxylic acid. The boronic acid and bromine moieties are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the systematic introduction of a wide array of substituents.[1] This strategic functionalization enables the exploration of the chemical space around the core scaffold to identify derivatives with potent and selective biological activities.
Boronic acid-containing compounds have already demonstrated significant therapeutic potential, with bortezomib, a proteasome inhibitor, being a notable example in cancer therapy.[2][3] The unique ability of the boronic acid group to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, makes it a privileged functional group in inhibitor design.[4][5] This guide provides a comprehensive framework for the synthesis and comparative biological activity screening of a focused library of compounds derived from this compound. We will explore their potential as anticancer agents, enzyme inhibitors, and antimicrobial agents, comparing their performance against established alternatives and providing the detailed experimental methodologies to support these investigations.
Experimental Design: From Synthesis to Screening
Our approach begins with the synthesis of a small, focused library of derivatives from the this compound scaffold. The primary synthetic strategy will employ the Suzuki-Miyaura cross-coupling reaction, leveraging the reactivity of the bromine atom to introduce diverse aryl and heteroaryl moieties.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Computational Modeling of 3-Borono-5-bromo-2-fluorobenzoic Acid Reactions
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the computational modeling of reactions involving 3-Borono-5-bromo-2-fluorobenzoic acid. In the realm of modern medicinal chemistry, understanding and predicting the reactivity of complex, highly functionalized molecules is paramount. This document offers an in-depth, technical comparison of computational methodologies, supported by established theoretical frameworks and experimental analogues, to facilitate the rational design of synthetic routes and the exploration of novel chemical entities.
Introduction: The Significance of this compound in Drug Discovery
This compound is a versatile building block in pharmaceutical and agrochemical research. Its trifunctionalized aromatic ring, featuring a boronic acid, a bromine atom, and a fluorine atom, offers multiple reaction sites for diversification. The boronic acid moiety is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of C-C bonds. The bromine atom provides an additional handle for various cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity. Given this complexity, in silico modeling becomes an invaluable tool to predict reaction outcomes, understand mechanisms, and guide experimental design, ultimately accelerating the drug discovery pipeline.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is the most common transformation for boronic acids. A thorough understanding of its catalytic cycle is fundamental to building accurate computational models. The generally accepted mechanism, catalyzed by a palladium(0) complex, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Each step in this cycle can be computationally modeled to determine reaction energetics, identify rate-determining steps, and predict the influence of substituents on the overall reaction efficiency.
Computational Methodologies: A Comparative Analysis
Density Functional Theory (DFT) is the workhorse for computational studies of organometallic catalysis due to its favorable balance of accuracy and computational cost. The choice of the DFT functional and basis set is critical for obtaining reliable results.
Benchmarking DFT Functionals
For transition metal-catalyzed reactions, a variety of DFT functionals have been benchmarked. The performance of a functional can vary significantly depending on the specific system and reaction step being investigated. Below is a comparative table summarizing the performance of several common DFT functionals for key aspects of the Suzuki-Miyaura reaction, based on literature data for analogous systems.
| DFT Functional | Strengths | Weaknesses | Recommended for |
| B3LYP | Widely used, good for geometries. | Can underestimate reaction barriers. | Initial geometry optimizations. |
| M06 | Good for thermochemistry and barrier heights. | Can be sensitive to the choice of basis set. | Accurate energy calculations. |
| PBE0 | Generally provides a good balance of accuracy. | May not be the most accurate for all systems. | All-purpose calculations. |
| ωB97X-D | Includes dispersion corrections, good for non-covalent interactions. | Can be computationally more expensive. | Systems with significant steric effects. |
Choice of Basis Set
The basis set determines the mathematical functions used to describe the atomic orbitals. For systems containing heavy atoms like bromine and palladium, a basis set with effective core potentials (ECPs) for the core electrons is often employed to reduce computational cost.
| Basis Set | Description | Application |
| 6-31G(d,p) | Pople-style basis set, good for initial optimizations. | Geometry optimizations of organic fragments. |
| def2-SVP | Ahlrichs-type basis set, provides a good balance of accuracy and cost. | Routine calculations. |
| def2-TZVP | Triple-zeta valence basis set, more accurate. | Single-point energy calculations and barrier heights. |
| LANL2DZ | Effective core potential for heavier atoms. | Geometry optimizations and energies of palladium complexes. |
Experimental Protocols for Computational Model Validation
General Procedure for Suzuki-Miyaura Coupling of a Halogenated Benzoic Acid
Materials:
-
Aryl halide (e.g., 3-bromo-5-fluorobenzoic acid) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Computational Workflow for Modeling a Suzuki-Miyaura Reaction
The following workflow outlines the key steps for computationally modeling the Suzuki-Miyaura reaction of this compound. This workflow can be implemented using computational chemistry software packages such as Gaussian or ORCA.
A Head-to-Head Comparison of Synthetic Routes to 3-Borono-5-bromo-2-fluorobenzoic Acid: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, halogenated and boronic acid-functionalized benzoic acids are pivotal building blocks. 3-Borono-5-bromo-2-fluorobenzoic acid, in particular, offers a unique combination of reactive sites, making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions and other transformations in the synthesis of complex molecules. This guide provides a head-to-head comparison of plausible synthetic routes to this important compound, offering insights into the strategic considerations and experimental nuances of each approach.
Route 1: Halogen-Metal Exchange and Borylation of a Dihalogenated Precursor
This route commences with a readily available dihalogenated benzoic acid, capitalizing on the differential reactivity of halogens in a halogen-metal exchange reaction, followed by quenching with a boron electrophile. A logical precursor for this strategy is 3,5-dibromo-2-fluorobenzoic acid.
Scientific Rationale
The core of this strategy lies in the selective lithiation of one of the bromine atoms. The bromine at the 3-position is ortho to the fluorine and meta to the carboxylic acid, while the bromine at the 5-position is para to the fluorine and meta to the carboxylic acid. The directing effect of the fluorine and the carboxylic acid group, coupled with the inherent reactivity differences between the C-Br bonds, can be exploited to achieve selective metalation. Following the generation of the organolithium intermediate, it is trapped with a trialkyl borate, which upon acidic workup, furnishes the desired boronic acid.
Experimental Protocol
Step 1: Synthesis of 3,5-dibromo-2-fluorobenzoic acid
This starting material can be prepared from 2-fluoro-3,5-dibromotoluene via oxidation.
Step 2: Lithiation and Borylation
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-dibromo-2-fluorobenzoic acid in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 equivalents) dropwise, maintaining the temperature at -78 °C. The first equivalent will deprotonate the carboxylic acid, and the second will perform the halogen-metal exchange.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with 1 M hydrochloric acid (HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Diagram of Route 1 Workflow
Caption: Synthetic workflow for Route 1.
Route 2: Palladium-Catalyzed Borylation of 5-Bromo-2-fluoro-3-iodobenzoic acid
This approach leverages the greater reactivity of the carbon-iodine bond over the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. Starting with 5-bromo-2-fluoro-3-iodobenzoic acid, a selective Miyaura borylation can be employed to introduce the boronic acid group at the 3-position.
Scientific Rationale
The oxidative addition of a palladium(0) catalyst to an aryl halide is the first and often rate-determining step in the Miyaura borylation catalytic cycle. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition at the iodinated position.[1] This inherent reactivity difference allows for the selective conversion of the iodo group to a boronic acid in the presence of a bromo group. Bis(pinacolato)diboron (B₂pin₂) is a common and stable source of boron for this transformation.[2]
Experimental Protocol
Step 1: Synthesis of 5-bromo-2-fluoro-3-iodobenzoic acid
This starting material can be synthesized from 5-bromo-2-fluoro-3-iodoaniline via diazotization followed by hydrolysis.
Step 2: Miyaura Borylation
-
To a reaction vessel, add 5-bromo-2-fluoro-3-iodobenzoic acid, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate (KOAc).
-
Add a suitable solvent, for example, 1,4-dioxane or dimethylformamide (DMF).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The resulting pinacol boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid or a reagent like sodium periodate.
Diagram of Route 2 Workflow
Caption: Synthetic workflow for Route 2.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Halogen-Metal Exchange | Route 2: Palladium-Catalyzed Borylation |
| Starting Material | 3,5-dibromo-2-fluorobenzoic acid | 5-bromo-2-fluoro-3-iodobenzoic acid |
| Key Transformation | Lithiation-borylation | Miyaura borylation |
| Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base |
| Reaction Conditions | Cryogenic temperatures (-78 °C), strictly anhydrous | Elevated temperatures (80-100 °C), inert atmosphere |
| Selectivity | Relies on kinetic or thermodynamic control of lithiation | Driven by the differential reactivity of C-I vs. C-Br bonds |
| Potential Advantages | Potentially fewer steps if the starting material is readily available. Avoids the use of expensive palladium catalysts. | High functional group tolerance. Milder conditions for the borylation step compared to cryogenic lithiation. Predictable selectivity.[2] |
| Potential Disadvantages | Requires cryogenic conditions and strictly anhydrous techniques. Potential for side reactions like ortho-metalation or lack of selectivity. The use of a strong organometallic base can be challenging on a large scale. | The synthesis of the starting material can be lengthy. Palladium catalysts can be expensive and require removal from the final product. The pinacol ester intermediate requires an additional hydrolysis step. |
Conclusion
Both routes present viable strategies for the synthesis of this compound, each with its own set of advantages and challenges.
-
Route 1 is a more "classic" organometallic approach that can be efficient if the selectivity of the halogen-metal exchange can be well-controlled. However, the requirement for cryogenic temperatures and the handling of pyrophoric n-butyllithium may not be ideal for all laboratory settings or for large-scale production.
-
Route 2 offers a more modern and often more reliable method due to the predictable selectivity of the palladium-catalyzed borylation. While it may involve a more complex starting material and the use of a precious metal catalyst, the milder reaction conditions and broader functional group tolerance make it an attractive option, particularly for medicinal chemistry applications where reproducibility and purity are paramount.[3]
The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory.
References
A Senior Application Scientist's Guide to 3-Borono-5-bromo-2-fluorobenzoic Acid: A Comparative Benchmark for Biaryl Synthesis
Abstract
For professionals engaged in drug discovery and fine chemical synthesis, the selection of multifunctional building blocks is a critical determinant of synthetic efficiency and molecular complexity. 3-Borono-5-bromo-2-fluorobenzoic acid is a uniquely substituted arylboronic acid that offers three distinct points for chemical modification: a boronic acid for cross-coupling, a bromine atom for subsequent functionalization, and a carboxylic acid for polar interactions or further derivatization. This guide provides an in-depth analysis of this reagent, benchmarking its performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction against structurally relevant alternatives. We will dissect the mechanistic implications of its substitution pattern and provide field-tested protocols to empower researchers to make informed decisions for their synthetic strategies.
Introduction: The Strategic Value of Polysubstituted Building Blocks
The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing this C-C bond, lauded for its mild conditions and broad functional group tolerance.[3][4] The choice of the organoboron reagent is pivotal. This compound presents a compelling case for its use as a versatile scaffold, enabling the rapid generation of diverse compound libraries.
The strategic placement of its functional groups dictates its utility:
-
Boronic Acid: The primary reactive site for Suzuki-Miyaura coupling.[5]
-
Ortho-Fluorine: This electron-withdrawing group modulates the electronic properties of the molecule. It increases the Lewis acidity of the boron center, which can influence the transmetalation step in the catalytic cycle.[6][7]
-
Meta-Bromine: A stable and reactive handle for a secondary, orthogonal cross-coupling reaction, allowing for sequential, site-selective diversification.[8][9]
-
Para-Carboxylic Acid: Provides a polar handle for modulating physicochemical properties like solubility or can be used as an anchor point for further conjugation.
This guide aims to move beyond a simple cataloging of features and provide a rigorous, data-driven comparison of this reagent against logical alternatives, elucidating the causal relationships between structure and reactivity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction serves as our foundation for comparing reagent performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Borono-5-bromo-2-fluorobenzoic acid
As researchers and developers in the pharmaceutical and chemical industries, our work necessitates the use of novel and reactive compounds. 3-Borono-5-bromo-2-fluorobenzoic acid is one such molecule, valuable for its role in synthetic chemistry but requiring meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory standards. Our goal is to ensure that this material is managed in a way that protects laboratory personnel, the wider community, and the environment.
Hazard Profile and Key Characteristics
Before handling any chemical for disposal, a clear understanding of its properties and hazards is paramount. While a specific Safety Data Sheet (SDS) for the 3-borono isomer is not available, data from closely related isomers like 3-Bromo-2-fluorobenzoic acid and 4-Bromo-2-fluorobenzoic acid provide a strong basis for assessing its risks.[1][2] This compound should be treated as a hazardous substance.
Table 1: Properties and Hazards of Substituted Bromofluorobenzoic Acids
| Property | Description | Source |
| Physical State | Solid, crystalline powder. | [1] |
| Appearance | White to off-white. | [1][2] |
| Primary Hazards | Causes skin, eye, and respiratory tract irritation.[2] Harmful if swallowed. | [3] |
| Chemical Class | Halogenated Organic Acid, Boronic Acid Derivative. | N/A |
| Incompatibilities | Strong oxidizing agents, strong bases. | [4] |
It is a regulatory requirement under the Occupational Safety and Health Administration (OSHA) for all laboratory personnel to have access to Safety Data Sheets and receive training on the hazards of the chemicals they handle.[5][6]
The Core Principles of Disposal
Effective chemical waste management is built on a foundation of clear, logical principles. Adhering to these four pillars ensures a self-validating system of safety and compliance.
-
Characterize Your Waste: Know the chemical and its hazards. As a halogenated organic compound, this compound requires a specific disposal pathway.
-
Segregate Properly: Never mix incompatible waste streams. This compound must be placed in a container designated for halogenated organic solids.[7][8] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[9]
-
Contain Securely: Use appropriate, sealed, and clearly labeled containers.[10][11] Containers must be in good condition, compatible with the waste, and kept closed except when adding material.[8][12]
-
Document Thoroughly: Label waste containers accurately and completely the moment waste is first added.[8][13] This is a critical step for safety and regulatory compliance.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound from the laboratory bench to collection by waste management professionals.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Characterize and Segregate the Waste
This is the most critical decision point.
-
Identify the material as Solid Halogenated Organic Waste .
-
The presence of bromine and fluorine atoms classifies this compound as halogenated.[14] This waste must be kept separate from non-halogenated waste streams.[8][9]
Step 3: Select the Appropriate Waste Container
-
Obtain a designated hazardous waste container that is compatible with acidic organic solids. A high-density polyethylene (HDPE) container is a suitable choice.[11]
-
The container must be in good condition, free of contamination on the outside, and have a secure, tight-fitting lid.[11]
Step 4: Transfer the Waste Material
-
Carefully transfer the solid this compound into the designated waste container.
-
Perform this transfer in a chemical fume hood to minimize the risk of inhaling dust.
-
Use a scoop or spatula to avoid physical contact. Avoid actions that could generate dust, such as dropping the material from a height.[2]
Step 5: Label the Waste Container
Proper labeling is mandated by environmental laws and is essential for safe handling.[13]
-
Affix a hazardous waste tag to the container before adding the first of the waste.
-
Clearly write the following information:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
List all constituents if it is a mixture.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 6: Store the Container in a Satellite Accumulation Area (SAA)
-
Securely close the container lid.[12]
-
Place the container in your laboratory's designated Satellite Accumulation Area, which must be at or near the point of waste generation.[12][13]
-
This area should be clearly marked and away from general traffic.
Step 7: Arrange for Disposal
-
Once the container is full or you have no more of this waste to discard, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12][13]
-
Do not allow hazardous waste to accumulate in the lab beyond the limits specified by regulations (e.g., a maximum of 55 gallons in an SAA).[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for properly segregating and containerizing this chemical waste.
Caption: Decision workflow for the disposal of this compound.
Decontamination and Empty Container Management
-
Glassware: Any laboratory glassware that has come into contact with the chemical must be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., acetone). The first two rinses must be collected and disposed of as hazardous liquid halogenated organic waste.
-
Empty Original Containers: An empty container that held this chemical is not considered general trash. It must be managed as hazardous waste unless properly decontaminated. If triple-rinsed, the original label must be fully defaced or removed before disposal in the appropriate solid waste stream (e.g., glass recycling).[7]
Spill Management
In the event of a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material from a chemical spill kit to prevent it from becoming airborne.[15]
-
Carefully sweep the material into a designated waste container.
-
Label the container as hazardous waste and dispose of it according to the protocol above.
-
For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.[8]
Regulatory Framework
All chemical disposal activities are governed by strict regulations to protect human health and the environment.
-
The Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[6][13] Halogenated organic compounds are specifically regulated, and land disposal is often restricted in favor of treatment technologies like incineration.[16][17]
-
The Occupational Safety and Health Administration (OSHA) , through its Laboratory Standard (29 CFR 1910.1450), mandates that laboratories develop a Chemical Hygiene Plan (CHP).[5][18] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals.[18][19]
Waste Minimization: A Foundational Practice
The most effective disposal strategy is to minimize waste generation at the source.[20] Laboratories should actively pursue the following practices:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[12][13]
-
Inventory Management: Maintain an up-to-date chemical inventory to avoid purchasing duplicates.[12][20]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[13][20]
By adhering to this detailed guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. needle.tube [needle.tube]
- 7. acewaste.com.au [acewaste.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. usbioclean.com [usbioclean.com]
- 11. ethz.ch [ethz.ch]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. odu.edu [odu.edu]
- 14. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 15. nipissingu.ca [nipissingu.ca]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 18. md.rcm.upr.edu [md.rcm.upr.edu]
- 19. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 20. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
